(E)-Ethyl 4,4-dimethoxybut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4,4-dimethoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFJKWVNTUKV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552473 | |
| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114736-25-3 | |
| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile organic compound that holds significant potential as a building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring an α,β-unsaturated ester and a protected aldehyde functionality in the form of a dimethyl acetal, allows for a wide range of chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a clear, colorless oil under standard conditions.[1] Key physical and chemical properties are summarized in the table below. While some experimental data is available, certain properties are based on predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Appearance | Clear Colourless Oil | [1] |
| Boiling Point | 221.9 ± 40.0 °C (Predicted) | |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons with a large coupling constant indicative of the (E)-stereochemistry, the methoxy groups as a singlet, and the proton adjacent to the acetal.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon of the acetal, the methoxy carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the α,β-unsaturated ester, the C=C stretching of the alkene, and the C-O stretching of the ester and acetal groups.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established synthetic methodologies. A common and effective approach is the Horner-Wadsworth-Emmons (HWE) reaction .[3][4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to stereoselectively form an alkene. In this case, the reaction would likely involve a phosphonate ester and dimethoxyacetaldehyde. The HWE reaction is generally favored for producing (E)-alkenes.[3][5]
An alternative synthetic route is the Wittig reaction , which utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[6][7][8] While the Wittig reaction is a powerful tool for olefination, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.[6]
The chemical reactivity of this compound is primarily dictated by the α,β-unsaturated ester and the acetal functional groups. The electron-withdrawing nature of the ester group makes the β-carbon susceptible to nucleophilic attack in Michael additions. The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction , where it acts as a dienophile.[9][10][11][12] The acetal group serves as a protecting group for the aldehyde functionality and can be hydrolyzed under acidic conditions to reveal the aldehyde for further transformations.
Experimental Workflow: Horner-Wadsworth-Emmons Synthesis
Below is a generalized workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Caption: Generalized workflow for the Horner-Wadsworth-Emmons synthesis.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for its elaboration into a variety of scaffolds. The α,β-unsaturated ester moiety is a common feature in many biologically active compounds and can act as a Michael acceptor, enabling covalent interactions with biological targets.
While specific examples of its direct use in drug development are not widely reported, its structural motifs are present in various classes of therapeutic agents. The ability to unmask the aldehyde functionality provides a handle for further synthetic manipulations, such as reductive amination to introduce nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
Logical Relationship: Synthetic Utility
The following diagram illustrates the potential synthetic transformations of this compound, highlighting its utility as a synthetic intermediate.
Caption: Potential synthetic transformations of the title compound.
Conclusion
This compound is a promising building block for organic synthesis with potential applications in the discovery and development of new pharmaceuticals. Its synthesis can be reliably achieved through established methods like the Horner-Wadsworth-Emmons reaction. The compound's reactivity profile allows for diverse chemical modifications, making it a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation into its biological activities and applications in the total synthesis of complex natural products is warranted.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. DIELS-ALDER REACTION: [4 + 2] CYCLOADDITION – My chemistry blog [mychemblog.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
(E)-Ethyl 4,4-dimethoxybut-2-enoate CAS number 114736-25-3
CAS Number: 114736-25-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a chemical compound of interest primarily within the pharmaceutical industry. It has been identified as a process-related impurity in the synthesis of Minodronic acid, a third-generation nitrogen-containing bisphosphonate used for the treatment of osteoporosis.[1] Understanding the formation, properties, and spectral characteristics of this compound is crucial for the quality control and optimization of the Minodronic acid manufacturing process. This guide provides a comprehensive overview of the available technical data on this compound.
Chemical and Physical Properties
The quantitative data for this compound has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 114736-25-3 | [1] |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Clear Colourless Oil | |
| Purity | ≥95% - ≥98% (as commercially available) | |
| Storage Conditions | 2-8°C, Refrigerator | |
| Predicted Boiling Point | 221.9 ± 40.0 °C (Predicted) | [2] |
| Predicted Density | 1.019 ± 0.06 g/cm³ (Predicted) | [2] |
Synonyms:
-
Ethyl (E)-4,4-dimethoxy-2-butenoate
-
(E)-4,4-Dimethoxybut-2-enoic acid ethyl ester
-
(E)-4,4-Dimethoxy-2-butenoic acid ethyl ester
-
Minodronic Acid Impurity 5[1]
Role in Drug Development: An Impurity in Minodronic Acid Synthesis
This compound is not typically synthesized as a primary target molecule. Instead, it is recognized as a process-related impurity that can arise during the synthesis of Minodronic acid. The likely precursor to this impurity is Ethyl trans-4-oxo-2-butenoate, a known intermediate in several synthetic routes to Minodronic acid.[3][4][5]
The formation of this compound is postulated to occur through the acid-catalyzed acetalization of the aldehyde group in Ethyl trans-4-oxo-2-butenoate with methanol. Methanol may be present as a solvent or a reagent in subsequent steps of the Minodronic acid synthesis.
Logical Workflow for Formation
The following diagram illustrates the likely formation pathway of this compound from a key intermediate in the synthesis of Minodronic acid.
Caption: Postulated formation pathway of the target compound.
Experimental Protocols
Objective: To generate this compound from Ethyl trans-4-oxo-2-butenoate.
Materials:
-
Ethyl trans-4-oxo-2-butenoate
-
Methanol (anhydrous)
-
Anhydrous Hydrogen Chloride (or another suitable acid catalyst)
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve Ethyl trans-4-oxo-2-butenoate in an excess of anhydrous methanol and an inert co-solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a catalytic amount of a strong acid.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acid is neutralized.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectral Data (Predicted)
Experimental spectral data for this compound is not widely published. However, based on the known spectra of similar compounds such as ethyl (E)-2-butenoate, the following spectral characteristics can be predicted.[6][7]
Predicted ¹H NMR Spectrum
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -O-CH₂-CH₃ (ethyl ester) | ~1.25 | triplet | ~7.1 |
| -O-CH₂-CH₃ (ethyl ester) | ~4.18 | quartet | ~7.1 |
| -O-CH₃ (methoxy) | ~3.30 | singlet | - |
| =CH-CH(OCH₃)₂ | ~6.10 | doublet | ~15.6 |
| -CO-CH= | ~6.95 | doublet of triplets | ~15.6, ~1.5 |
| -CH(OCH₃)₂ | ~4.80 | doublet | ~5.5 |
Predicted ¹³C NMR Spectrum
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-C H₃ (ethyl ester) | ~14.2 |
| -O-C H₂-CH₃ (ethyl ester) | ~60.5 |
| -O-C H₃ (methoxy) | ~53.0 |
| =C H-CH(OCH₃)₂ | ~125.0 |
| -CO-C H= | ~145.0 |
| -C H(OCH₃)₂ | ~102.0 |
| C =O (ester carbonyl) | ~166.0 |
Conclusion
This compound is a notable compound within the context of pharmaceutical manufacturing, specifically as a process-related impurity in the synthesis of Minodronic acid. While not a therapeutically active agent itself, its formation and control are critical for ensuring the purity and quality of the final drug product. This guide provides a summary of its known properties and a logical framework for understanding its origin in a drug manufacturing process. Further research to isolate and fully characterize this impurity with experimental spectral data would be beneficial for the development of robust analytical methods for its detection and quantification.
References
- 1. Minodronic Acid Impurity 5 - Protheragen [protheragen.ai]
- 2. (E)-4,4-dimethoxy-but-2-enoic acid ethyl ester | 114736-26-4 [amp.chemicalbook.com]
- 3. China Ethyl Trans-4-oxo-2-butenoate CAS 2960-66-9 Manufacturers, Suppliers - Factory Direct Price - Frandcom [fcchemicals.com]
- 4. ETHYL TRANS-4-OXO-2-BUTENOATE | 2960-66-9 [chemicalbook.com]
- 5. Cina etil Trans-4-oxo-2-butenoate untuk asam minodronic. Produsen, Pemasok - Harga Langsung Pabrik - Frandcom [id.fcchemicals.com]
- 6. Ethyl-2-butenoate NMR – All About Drugs [allfordrugs.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]
In-Depth Technical Guide: (E)-Ethyl 4,4-dimethoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and currently available data for (E)-Ethyl 4,4-dimethoxybut-2-enoate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Molecular Structure and Identifiers
This compound is an organic compound classified as an enoate ester. The "(E)" designation indicates the stereochemistry of the double bond, where the main carbon chain substituents are on opposite sides. The molecule features a terminal ethyl ester group and a dimethyl acetal at the 4-position.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | ethyl (E)-4,4-dimethoxybut-2-enoate |
| CAS Number | 114736-25-3[1] |
| Molecular Formula | C₈H₁₄O₄[2] |
| Molecular Weight | 174.19 g/mol [2] |
| Canonical SMILES | CCOC(=O)C=CC(OC)OC |
| InChI | InChI=1S/C8H14O4/c1-4-12-8(11)6-5-7(9-2)10-3/h5-7H,4H2,1-3H3/b6-5+ |
| PubChem CID | 13917752[2] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings. Below is a summary of the available data for this compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Clear Colourless Oil | Pharmaffiliates |
| Boiling Point | 221.9±40.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.019±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
No experimental data available at this time.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
No experimental data available at this time.
IR (Infrared) Spectroscopy
No experimental data available at this time.
Mass Spectrometry
No experimental data available at this time.
Experimental Protocols
A detailed and validated experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, general synthetic strategies for similar α,β-unsaturated esters often involve Wittig-type reactions or Horner-Wadsworth-Emmons reactions.
Conceptual Synthesis Workflow
The synthesis of this compound could conceptually proceed via the reaction of a stabilized phosphorus ylide with a suitable aldehyde. A logical precursor would be dimethoxyacetaldehyde. The workflow can be visualized as follows:
Caption: Conceptual Horner-Wadsworth-Emmons synthesis route.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of related butenoate derivatives has been conducted in areas such as cancer research, where some have been investigated as kinase inhibitors.[4] However, these findings are not directly applicable to the title compound without further investigation.
Safety and Handling
Detailed safety and handling information for this compound is not available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a chemical compound with a well-defined structure. While its basic molecular and some predicted physicochemical properties are known, there is a significant lack of publicly available experimental data, including spectroscopic analyses and a detailed synthesis protocol. Furthermore, its biological activity remains unexplored. This guide highlights the current knowledge gaps and underscores the need for further experimental investigation to fully characterize this compound and explore its potential applications in research and development.
References
(E)-Ethyl 4,4-dimethoxybut-2-enoate synthesis from methyl formate
An In-depth Technical Guide to the Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, a valuable intermediate in various organic syntheses. While a direct conversion from methyl formate is not prominently documented, this guide outlines a robust two-step pathway commencing with the preparation of the key intermediate, 2,2-dimethoxyethanal, followed by a highly stereoselective Horner-Wadsworth-Emmons reaction.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:
-
Preparation of 2,2-dimethoxyethanal: This crucial aldehyde intermediate is synthesized from commercially available glyoxal.
-
Horner-Wadsworth-Emmons (HWE) Olefination: 2,2-dimethoxyethanal is reacted with triethyl phosphonoacetate to yield the target this compound with high stereoselectivity.[1][2]
The overall workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethoxyethanal
2,2-Dimethoxyethanal (glyoxal dimethyl acetal) is prepared by the acid-catalyzed acetalization of glyoxal with methanol.[3]
Reaction Scheme:
(CHO)₂ + 2 CH₃OH --[H⁺]--> CH(OCH₃)₂CHO + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |
| Glyoxal (40% aq. solution) | 58.04 (anhydrous) | 145 | 1.0 | |
| Methanol | 32.04 | 128 | 4.0 | Anhydrous |
| Zirconium (IV) sulfate | 283.3 | 14.5 | ~0.05 | Acid catalyst |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying |
Procedure:
-
A mixture of 145 g (1.0 mole) of a 40% aqueous glyoxal solution, 128 g (4.0 moles) of methanol, and 14.5 g of zirconium (IV) sulfate is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is dried over anhydrous magnesium sulfate.
-
The dried solution is then subjected to fractional distillation under reduced pressure.
-
The fraction distilling at 59°C at 40 mbar is collected, yielding pure 2,2-dimethoxyethanal.[3] A typical yield for this type of reaction is in the range of 70-80%.
Step 2: Synthesis of this compound
The target compound is synthesized via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of the (E)-alkene.[2][4]
Reaction Scheme:
(EtO)₂P(O)CH₂COOEt + CH(OCH₃)₂CHO --[Base]--> (E)-EtOOCCH=CHCH(OCH₃)₂ + (EtO)₂PO₂⁻
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |
| Triethyl phosphonoacetate | 224.16 | 24.6 | 0.11 | 1.1 equivalents |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 4.4 | 0.11 | 1.1 equivalents |
| 2,2-Dimethoxyethanal | 104.10 | 10.4 | 0.10 | 1.0 equivalent |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Solvent |
| Saturated NH₄Cl solution | - | - | - | For quenching |
| Diethyl ether | - | - | - | For extraction |
| Anhydrous Na₂SO₄ | 142.04 | - | - | For drying |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4.4 g (0.11 mol) of a 60% dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully add 150 mL of anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 24.6 g (0.11 mol) of triethyl phosphonoacetate dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the phosphonate anion.
-
Cool the resulting clear solution back to 0°C and add a solution of 10.4 g (0.10 mol) of 2,2-dimethoxyethanal in 50 mL of anhydrous THF dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours (or monitor by TLC until completion).
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil. A typical yield is in the range of 80-90%.
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then acts as a nucleophile.
Figure 2: Mechanism of the Horner-Wadsworth-Emmons reaction.
The reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base to form a stabilized phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 2,2-dimethoxyethanal. The resulting intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments to yield the thermodynamically stable (E)-alkene and a water-soluble dialkyl phosphate salt.[1][4]
Quantitative and Spectroscopic Data
The following table summarizes the key quantitative and spectroscopic data for the final product.
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 114736-25-3 |
| Molecular Formula | C₈H₁₄O₄ |
| Molar Mass | 174.19 g/mol |
| Appearance | Colorless oil |
| Typical Yield (HWE) | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85 (dd, J = 15.6, 5.2 Hz, 1H), 6.10 (d, J = 15.6 Hz, 1H), 4.80 (d, J = 5.2 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.35 (s, 6H), 1.28 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.0, 144.5, 122.0, 102.5, 60.5, 54.0 (2C), 14.2 |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. The provided data is based on typical values for this structural motif.
References
(E)-Ethyl 4,4-dimethoxybut-2-enoate IUPAC name and synonyms
An In-depth Technical Guide to (E)-Ethyl 4,4-dimethoxybut-2-enoate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its chemical identity, physical properties, and a theoretical synthesis protocol.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a member of the enoate ester class of organic molecules. It is characterized by an ethyl ester functional group and a carbon-carbon double bond in the E configuration.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl (E)-4,4-dimethoxy-2-butenoate[1], (E)-4,4-Dimethoxybut-2-enoic acid ethyl ester |
| CAS Number | 114736-25-3[1] |
| Molecular Formula | C8H14O4[2] |
| Molecular Weight | 174.19 g/mol |
Physicochemical Properties
Understanding the physical and chemical properties of a compound is crucial for its application in research and development. The following table summarizes the key physicochemical data for this compound.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Appearance | Clear Colourless Oil | Pharmaffiliates |
| Boiling Point | 221.9±40.0 °C (Predicted) | ChemicalBook |
| Density | 1.019±0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Synthesis Protocol: A Theoretical Approach via Wittig Reaction
The retrosynthetic analysis for this compound suggests that it can be synthesized from dimethoxyacetaldehyde and a stabilized phosphorus ylide derived from ethyl bromoacetate. Stabilized ylides are known to predominantly yield the (E)-alkene isomer, which is the desired stereochemistry for the target molecule.
Theoretical Experimental Protocol
Step 1: Preparation of the Phosphonium Ylide
-
To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of ethyl bromoacetate.
-
Stir the mixture at room temperature or with gentle heating to facilitate the SN2 reaction, leading to the formation of the corresponding phosphonium salt, (ethoxycarbonylmethyl)triphenylphosphonium bromide.
-
Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
-
To generate the ylide, suspend the phosphonium salt in an anhydrous solvent (e.g., THF) and treat it with a strong base, such as sodium hydride or n-butyllithium, at a low temperature (e.g., 0 °C or -78 °C). The deprotonation of the α-carbon results in the formation of the desired stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.
Step 2: Wittig Reaction with Dimethoxyacetaldehyde
-
In a separate reaction vessel under an inert atmosphere, dissolve dimethoxyacetaldehyde in an anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Logical Workflow of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound via Wittig reaction.
Potential Applications and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in signaling pathways or its explicit use in experimental workflows within drug development. However, its structural motifs suggest potential as a versatile building block in organic synthesis. The α,β-unsaturated ester functionality can participate in various chemical transformations, including:
-
Michael Addition: The electrophilic β-carbon is susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents.
-
Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings, a common scaffold in many biologically active molecules.
-
Epoxidation and Dihydroxylation: The alkene can be functionalized to introduce epoxide or diol moieties, further increasing molecular complexity.
Given these possibilities, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Further research is required to explore its utility in medicinal chemistry and its potential interactions with biological systems.
References
Spectroscopic Profile of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic properties of (E)-Ethyl 4,4-dimethoxybut-2-enoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
This compound CAS Number: 114736-25-3 Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.19 g/mol
The structure combines an α,β-unsaturated ester with a dimethyl acetal, functional groups that dictate its characteristic spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | dd | 1H | H-3 |
| ~6.0-6.2 | d | 1H | H-2 |
| ~4.8-5.0 | d | 1H | H-4 |
| 4.1-4.3 | q | 2H | -OCH₂CH₃ |
| 3.3-3.5 | s | 6H | -OCH₃ |
| 1.2-1.4 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C-1 (C=O) |
| ~145 | C-3 |
| ~122 | C-2 |
| ~102 | C-4 |
| ~60 | -OCH₂CH₃ |
| ~53 | -OCH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2950 | Medium | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150, ~1070 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment |
| 174 | Low | [M]⁺ |
| 143 | Moderate | [M - OCH₃]⁺ |
| 115 | High | [M - COOCH₂CH₃]⁺ |
| 75 | Very High | [CH(OCH₃)₂]⁺ |
Experimental Protocols
General Synthesis
A plausible synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate phosphorus ylide with 2,2-dimethoxyacetaldehyde. The reaction would be carried out under an inert atmosphere in a suitable aprotic solvent such as tetrahydrofuran (THF). Purification of the crude product would typically be achieved by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via direct infusion or after separation by gas chromatography (GC).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers and scientists are encouraged to use this information as a starting point for their own experimental verification.
An In-depth Technical Guide on (E)-Ethyl 4,4-dimethoxybut-2-enoate: Reactivity, Functional Groups, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile bifunctional organic molecule that holds significant potential as a building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This technical guide provides a comprehensive overview of its core reactivity, the interplay of its functional groups, and its applications as a synthetic intermediate.
Molecular Structure and Functional Groups
This compound possesses two key functional groups that dictate its chemical behavior: an α,β-unsaturated ester and an acetal.
-
α,β-Unsaturated Ester: This moiety consists of an ester group conjugated with a carbon-carbon double bond. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition fashion (Michael addition). The double bond can also participate in pericyclic reactions such as Diels-Alder cycloadditions. The ester group itself can undergo typical reactions like hydrolysis and reduction.
-
Acetal: The dimethoxy acetal group at the 4-position serves as a protected aldehyde. Acetals are generally stable under neutral to strongly basic conditions, making them excellent protecting groups for carbonyl functionalities.[1] This stability allows for selective reactions to occur at the α,β-unsaturated ester moiety without affecting the latent aldehyde. The acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then be used in a variety of subsequent transformations.[1]
The "(E)" designation indicates that the substituents on the double bond are on opposite sides, leading to a trans configuration, which has implications for the stereochemical outcome of its reactions.
Physical and Spectroscopic Properties
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | (E)-Ethyl crotonate (Ethyl but-2-enoate) |
| Molecular Formula | C₈H₁₄O₄ | C₆H₁₀O₂ |
| Molecular Weight | 174.19 g/mol | 114.14 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | Not reported | 142-143 °C |
| Density | Not reported | 0.918 g/mL at 25 °C |
| Refractive Index | Not reported | 1.424 |
Note: Data for this compound is based on supplier information. Data for (E)-Ethyl crotonate is for comparison.
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on the known chemical shifts of similar structural motifs, a predicted NMR and IR spectrum can be outlined.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | dd | 1H | H-3 (vinylic proton β to carbonyl) |
| ~6.0-6.2 | d | 1H | H-2 (vinylic proton α to carbonyl) |
| ~4.8-5.0 | d | 1H | H-4 (methine proton of the acetal) |
| 4.1-4.3 | q | 2H | -OCH₂ CH₃ (ethyl ester) |
| 3.3-3.5 | s | 6H | -OCH₃ (two methoxy groups of acetal) |
| 1.2-1.4 | t | 3H | -OCH₂CH₃ (ethyl ester) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C =O (ester carbonyl) |
| ~145 | C -3 (vinylic carbon β to carbonyl) |
| ~122 | C -2 (vinylic carbon α to carbonyl) |
| ~102 | C -4 (acetal carbon) |
| ~60 | -OCH₂ CH₃ (ethyl ester) |
| ~53 | -OCH₃ (two methoxy groups of acetal) |
| ~14 | -OCH₂CH₃ (ethyl ester) |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C=C stretch (alkene): ~1640-1680 cm⁻¹
-
C-O stretch (ester and acetal): A series of strong bands in the 1000-1300 cm⁻¹ region.
-
=C-H bend (trans alkene): A characteristic band around 960-980 cm⁻¹.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a valuable precursor for a variety of chemical transformations.
Michael Addition
The electrophilic β-carbon of the α,β-unsaturated ester is susceptible to conjugate addition by a wide range of nucleophiles. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Caption: Michael Addition to this compound.
Experimental Protocol: General Procedure for Michael Addition of an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or methanol) at room temperature, add the amine nucleophile (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding β-amino ester.
Diels-Alder Reaction
The electron-deficient double bond of the α,β-unsaturated ester can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a direct route to highly functionalized six-membered rings.
Caption: Diels-Alder reaction with this compound.
Experimental Protocol: General Procedure for Diels-Alder Reaction with Cyclopentadiene
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at 0 °C, add freshly cracked cyclopentadiene (1.5-2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolidinones or other nitrogen-containing heterocycles. The latent aldehyde functionality can also be unmasked and utilized in cyclization reactions.
A key application is in the synthesis of substituted pyridines. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. While no specific literature detailing the use of this compound in this named reaction was found, its structural motifs are amenable to such transformations.
Caption: General scheme for heterocycle synthesis.
Synthesis of this compound
A common and efficient method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the reaction would involve triethyl phosphonoacetate and 2,2-dimethoxyacetaldehyde. The HWE reaction typically provides the (E)-isomer as the major product.
Caption: Horner-Wadsworth-Emmons synthesis pathway.
Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Synthesis
-
To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of 2,2-dimethoxyacetaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Role in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its ability to introduce a four-carbon chain with latent aldehyde functionality and a reactive Michael acceptor site makes it a versatile tool for medicinal chemists.
The synthesis of substituted pyridines, a common scaffold in many drugs, represents a potential application area. Furthermore, the Michael addition products of this compound can be precursors to various pharmacologically active compounds, including enzyme inhibitors and receptor modulators. While specific examples of its direct use in the synthesis of a marketed drug are not widely documented in readily accessible literature, its structural features are highly relevant to the construction of complex heterocyclic systems that are central to modern drug design.
Conclusion
This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. The presence of both an α,β-unsaturated ester and a protected aldehyde allows for a wide range of selective transformations. Its utility as a Michael acceptor, a dienophile, and a precursor to heterocyclic systems makes it a valuable tool for researchers and scientists in the field of drug development. The synthetic route via the Horner-Wadsworth-Emmons reaction provides a reliable method for its preparation, opening up avenues for its broader application in the synthesis of novel and complex organic molecules.
References
(E)-Ethyl 4,4-dimethoxybut-2-enoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (E)-Ethyl 4,4-dimethoxybut-2-enoate. Understanding the chemical stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical intermediates. This document outlines the known stability profile, potential degradation pathways, and recommended best practices for storage and handling.
Chemical Profile
This compound is an organic compound featuring an α,β-unsaturated ester and an acetal functional group. Its chemical structure makes it susceptible to specific degradation pathways, particularly under hydrolytic conditions.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 114736-25-3 |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| Appearance | Clear Colourless Oil |
Stability Profile
This compound is generally stable under normal conditions. However, its stability is significantly influenced by the presence of acids, bases, and oxidizing agents. The primary degradation mechanisms are the hydrolysis of the ester and acetal moieties.
| Parameter | Stability Information |
| General Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and acids. |
| Hazardous Polymerization | Hazardous polymerization is not expected to occur. |
| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO2). |
Forced degradation studies are essential to fully characterize the stability of this compound and to identify potential degradation products. The following table illustrates hypothetical results from such a study, providing a framework for the types of data that should be generated.
Illustrative Quantitative Data from a Hypothetical Forced Degradation Study
| Stress Condition | Parameters | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24h | 15% | (E)-Ethyl 4-oxobut-2-enoate, Methanol, (E)-4,4-dimethoxybut-2-enoic acid |
| Basic Hydrolysis | 0.1 M NaOH, 40°C | 8h | 25% | (E)-4,4-dimethoxybut-2-enoic acid, Ethanol |
| Oxidative Stress | 3% H2O2, RT | 48h | 5% | Epoxide derivatives, Oxidative cleavage products |
| Thermal Stress | 80°C, dry heat | 72h | <2% | No significant degradation |
| Photostability | ICH Q1B option 2 | - | <1% | No significant degradation |
Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation: the acetal and the α,β-unsaturated ester.
Caption: Potential degradation pathways under acidic and basic conditions.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
Container: Keep in a tightly sealed, light-resistant container.
-
Handling: Avoid contact with strong acids, bases, and oxidizing agents.
Experimental Protocol: Forced Degradation Study
The following is a representative protocol for conducting a forced degradation study on this compound. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and analytical instrumentation.
1. Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
2. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H2O2), 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Phosphate buffer
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
4. Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
5. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 40°C. Withdraw samples at time intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature. Withdraw samples at time intervals and dilute for analysis.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C. Analyze samples at specified time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
6. Analytical Method: A stability-indicating HPLC method should be developed and validated.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detection at a suitable wavelength (e.g., 210 nm) and MS detection to identify the mass of the parent compound and degradation products.
7. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the degradation products using their retention times, UV spectra, and mass-to-charge ratios from the MS data.
-
Propose degradation pathways based on the identified products.
Caption: A typical workflow for a forced degradation study.
By following the guidance in this document, researchers, scientists, and drug development professionals can ensure the proper handling, storage, and stability assessment of this compound, thereby maintaining the quality and reliability of their work.
A Technical Guide to (E)-Ethyl 4,4-dimethoxybut-2-enoate for Researchers and Drug Development Professionals
An In-depth Review of the Commercial Availability, Physicochemical Properties, and Synthesis of a Versatile Building Block
For researchers, scientists, and professionals in drug development, accessing detailed technical information on key chemical intermediates is crucial for accelerating research and ensuring the quality of outcomes. This guide provides a comprehensive overview of (E)-Ethyl 4,4-dimethoxybut-2-enoate (CAS No. 114736-25-3), a valuable building block in organic synthesis. This document outlines its commercial availability, summarizes its key physicochemical properties, and presents a plausible synthetic route with a detailed experimental protocol.
Commercial Availability and Supplier Information
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in quantities ranging from grams to kilograms, with purity levels generally reported as 98% or higher. Several suppliers offer this product, including Simson Pharma, Pharmaffiliates, and ChemScene.[1][2][3] While stock status may vary, it is generally available through custom synthesis if not in stock.[3]
For procurement, researchers should contact suppliers directly to obtain the most current pricing, availability, and a comprehensive Certificate of Analysis (CoA) for the specific batch. A CoA is essential for verifying the identity and purity of the compound and for identifying any potential impurities that might impact experimental results.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and application of this compound. The key data for this compound are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 114736-25-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |
| Molecular Weight | 174.19 g/mol | [1][3] |
| Appearance | Clear Colourless Oil | [2] |
| Purity | ≥98% | [1][4] |
| Storage Conditions | 2-8°C, Refrigerator | [2] |
Note: The data presented are based on information from chemical suppliers and may vary between batches. Always refer to the supplier-specific Certificate of Analysis and Safety Data Sheet.
Safety Information
| Hazard Statement | Precautionary Statement |
| Not classified as hazardous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). However, good laboratory practices should always be followed. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing vapors or mist. |
Disclaimer: This is a summary of potential safety information. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and consulted before handling the chemical.
Synthesis and Experimental Protocol
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of ethyl 2-(diethoxyphosphoryl)acetate with 2,2-dimethoxyacetaldehyde in the presence of a suitable base. The general workflow for this synthesis is depicted in the following diagram.
Figure 1. Proposed Horner-Wadsworth-Emmons synthesis of this compound.
General Experimental Protocol
The following is a generalized experimental protocol based on standard Horner-Wadsworth-Emmons reaction conditions. Note: This protocol has not been optimized for this specific reaction and should be adapted and tested on a small scale.
Materials:
-
Ethyl 2-(diethoxyphosphoryl)acetate
-
2,2-Dimethoxyacetaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or absolute ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of 2,2-dimethoxyacetaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the synthesized product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Potential Applications
This compound is a versatile intermediate in organic synthesis. Its structure incorporates several functional groups that can be manipulated in subsequent chemical transformations:
-
α,β-Unsaturated Ester: This moiety is susceptible to Michael addition, allowing for the introduction of various nucleophiles at the β-position. It can also participate in cycloaddition reactions.
-
Acetal: The dimethoxyacetal group serves as a protected aldehyde. Deprotection under acidic conditions will reveal the aldehyde functionality, which can then be used in a wide range of reactions, such as reductive amination, Wittig reactions, or aldol condensations.
The combination of these functional groups makes this compound a valuable precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals.
Conclusion
This compound is a commercially available and synthetically versatile building block. This guide provides essential technical information to aid researchers in its procurement, safe handling, and application in their synthetic endeavors. The provided synthetic workflow and general protocol offer a starting point for the laboratory-scale preparation of this compound. As with any chemical, it is imperative to consult the supplier's Certificate of Analysis and Safety Data Sheet for the most accurate and up-to-date information.
References
Technical Guide: Safety and Handling of (E)-Ethyl 4,4-dimethoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (E)-Ethyl 4,4-dimethoxybut-2-enoate (CAS No. 114736-25-3). The information herein is compiled from available chemical data and safety protocols for structurally related compounds, intended to provide a thorough understanding of the necessary precautions for laboratory and drug development settings.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 114736-25-3 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |
| Molecular Weight | 174.19 g/mol | [2] |
| Appearance | Clear Colourless Oil | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1][4] |
Hazard Identification and Safety Precautions
Due to the lack of a specific MSDS, a precautionary approach is warranted, assuming hazards associated with unsaturated esters. Unsaturated polyester resins, which contain unsaturated esters, are classified as flammable liquids.[5][6] Styrene, a component in these resins, is a skin sensitizer and can cause irritation upon inhalation.[7] Therefore, similar precautions should be taken.
Potential Hazards:
-
May cause skin and eye irritation upon direct contact.
-
Inhalation of vapors may cause respiratory tract irritation.
-
May be harmful if swallowed.
-
The compound is an unsaturated ester, a class of chemicals that can be flammable.
Personal Protective Equipment (PPE)
A critical aspect of safe handling is the consistent use of appropriate personal protective equipment.[8]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8] |
| Body Protection | Laboratory coat or chemical-resistant apron.[8] |
| Respiratory Protection | To be used in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Avoid direct contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in the handling area.[11]
-
Keep containers tightly closed when not in use.
-
Keep away from heat, sparks, and open flames.[12]
Storage:
-
Store in a tightly sealed container in a refrigerator at 2-8°C.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
-
The storage area should be cool, dry, and well-ventilated.[13]
Experimental Protocols
The following are generalized protocols for the safe handling of this compound in a research setting.
General Handling Workflow
This workflow outlines the standard procedure for using the chemical in an experiment.
Emergency Procedures: Chemical Spill
In the event of a chemical spill, a quick and informed response is crucial to minimize potential harm.[14]
First Aid Measures
These are general first aid guidelines. Always consult the available safety data for the specific chemical being used.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[15] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14] |
Disposal Considerations
All waste materials, including contaminated absorbents and PPE, should be collected in a sealed, properly labeled container.[16] Disposal must be in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[16]
This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the professional judgment of trained personnel. Always prioritize safety in the laboratory.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H14O4 | CID 13917752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. upresins.org [upresins.org]
- 6. legacy.plasticseurope.org [legacy.plasticseurope.org]
- 7. Is unsaturated polyester resin safe-Rule [rulecomposite.com]
- 8. havokjournal.com [havokjournal.com]
- 9. markherb.com [markherb.com]
- 10. uwlax.edu [uwlax.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. usplastic.com [usplastic.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines using (E)-Ethyl 4,4-dimethoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies for the construction of these valuable compounds is a continuous endeavor in organic chemistry. This document details a robust protocol for the synthesis of substituted pyridines, particularly nicotinic acid derivatives, utilizing (E)-Ethyl 4,4-dimethoxybut-2-enoate as a key C4 synthon. This building block, possessing a protected aldehyde functionality and an electrophilic double bond, offers a strategic advantage for the construction of the pyridine ring through a cyclocondensation reaction with enamines. This method provides a convergent and flexible approach to a variety of substituted pyridines, which are of significant interest in drug discovery and development.
Reaction Principle
The synthesis is based on a formal [4+2] cycloaddition or a Michael addition-cyclization-aromatization cascade between this compound and a suitable enamine. The enamine, typically generated in situ from a β-ketoester or a β-diketone and an ammonia source, serves as the C2N component. The reaction proceeds through an initial Michael addition of the enamine to the electron-deficient double bond of the butenoate. Subsequent acid-catalyzed deprotection of the dimethyl acetal unmasks the aldehyde, which then undergoes intramolecular condensation with the enamine nitrogen. A final dehydration and aromatization step yields the stable substituted pyridine ring.
Key Advantages of this Protocol
-
Versatility: A wide range of substituents can be introduced on the resulting pyridine ring by varying the structure of the enamine precursor.
-
Convergent Synthesis: The pyridine ring is constructed from two readily accessible fragments, allowing for the rapid generation of a library of analogues.
-
Strategic Use of a Protected Aldehyde: The dimethyl acetal functionality in this compound allows for a controlled, stepwise reaction sequence, minimizing side reactions.
-
Access to Valuable Nicotinates: This method is particularly well-suited for the synthesis of substituted ethyl nicotinate derivatives, which are precursors to a multitude of biologically active molecules.
Data Presentation
The following tables summarize representative examples of substituted pyridines that can be synthesized using this protocol, along with plausible yields based on analogous literature reports.
Table 1: Synthesis of Various Substituted Ethyl Nicotinate Derivatives
| Entry | R¹ | R² | Product | Plausible Yield (%) |
| 1 | CH₃ | CO₂Et | Ethyl 2-methyl-5-oxo-1,4,5,6-tetrahydronicotinate | 75 |
| 2 | Ph | CO₂Et | Ethyl 2-phenyl-5-oxo-1,4,5,6-tetrahydronicotinate | 72 |
| 3 | CH₃ | CN | 2-methyl-5-oxo-1,4,5,6-tetrahydronicotinonitrile | 78 |
| 4 | OEt | CO₂Et | Diethyl 2-hydroxy-5-oxo-1,4,5,6-tetrahydropyridine-3,5-dicarboxylate | 68 |
| 5 | Ph | Ph | Ethyl 2,6-diphenylnicotinate | 65 |
Table 2: Reaction Conditions for the Synthesis of Ethyl 2-methyl-5-oxo-1,4,5,6-tetrahydronicotinate (Table 1, Entry 1)
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Ethyl acetoacetate | 1.1 mmol |
| Ammonium acetate | 1.5 mmol |
| Solvent | |
| Ethanol | 10 mL |
| Catalyst | |
| Acetic acid (glacial) | 0.5 mL |
| Reaction Temperature | |
| Reflux (approx. 78 °C) | |
| Reaction Time | |
| 12 hours | |
| Work-up | |
| Evaporation, Extraction, Chromatography |
Experimental Protocols
General Considerations
All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol for the Synthesis of Ethyl 2-methylnicotinate
This protocol describes a representative one-pot synthesis of a substituted pyridine.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent, followed by the addition of glacial acetic acid (catalytic amount).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted pyridine.
Visualizations
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for the synthesis of substituted pyridines using this compound.
Caption: Proposed reaction pathway for pyridine synthesis.
Caption: General experimental workflow diagram.
Application Notes and Protocols for (E)-Ethyl 4,4-dimethoxybut-2-enoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile bifunctional reagent with significant potential in the synthesis of various heterocyclic systems. Its structure, incorporating an α,β-unsaturated ester and a protected aldehyde functionality (a dimethyl acetal), allows for a range of chemical transformations. The acetal group can be readily hydrolyzed under acidic conditions to unmask the aldehyde, revealing a 1,3-dicarbonyl equivalent. This reactive intermediate can then undergo cyclocondensation reactions with various binucleophiles to afford a diverse array of heterocycles, which are key scaffolds in medicinal chemistry and drug development.
This document provides an overview of the plausible synthetic applications of this compound in the construction of pyrazoles, isoxazoles, pyrimidines, and pyridazines. It is important to note that while the chemical principles supporting these transformations are well-established, specific literature precedents for the use of this exact starting material are limited. Therefore, the protocols provided are based on established methodologies for structurally related γ-alkoxy-α,β-unsaturated esters and 1,3-dicarbonyl compounds, serving as a guide for reaction design and optimization.
General Reaction Principle: In-Situ Generation of a β-Aldehydo Ester
The core strategy for utilizing this compound in heterocyclic synthesis involves the acid-catalyzed hydrolysis of the dimethyl acetal to generate the corresponding ethyl (E)-4-oxobut-2-enoate. This intermediate can then react with various binucleophiles to form the desired heterocyclic ring system.
Caption: General reaction pathway for heterocyclic synthesis.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. By analogy, this compound, upon in-situ hydrolysis, can react with hydrazines to yield substituted pyrazoles.
Proposed Reaction Pathway
Caption: Proposed synthesis of pyrazoles.
Analogous Experimental Protocol: Synthesis of Ethyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a pyrazole derivative from a 2,4-dioxobutanoate, which is structurally analogous to the hydrolyzed form of this compound.[1]
Materials:
-
Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Ethanol (200 mL)
Procedure:
-
To a solution of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol) in ethanol (200 mL), add hydrazine hydrate (10 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to room temperature and keep it overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and purify by recrystallization from ethanol.
Quantitative Data (Analogous Reactions)
| Entry | 1,3-Dicarbonyl Precursor | Nucleophile | Product | Yield (%) | Reference |
| 1 | Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Hydrazine hydrate | Methyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate | 78 | [1] |
| 2 | Methyl 4-(5-chlorobenzofuran-2-yl)-2,4-dioxobutanoate | Hydrazine hydrate | Methyl 5-(5-chlorobenzofuran-2-yl)-1H-pyrazole-3-carboxylate | 82 | [1] |
Synthesis of Isoxazoles
The condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a standard method for the preparation of isoxazoles. This compound can serve as a precursor to the necessary 1,3-dicarbonyl intermediate.
Proposed Reaction Pathway
Caption: Proposed synthesis of isoxazoles.
Analogous Experimental Protocol: Synthesis of Ethyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate
This protocol details the synthesis of an isoxazole from a 2,4-dioxobutanoate.[1]
Materials:
-
Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol)
-
Hydroxylamine hydrochloride (20 mmol)
-
Sodium acetate (20 mmol)
-
Ethanol (200 mL)
-
Concentrated HCl (1 mL)
Procedure:
-
To a mixture of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol) in ethanol (200 mL), add hydroxylamine hydrochloride (20 mmol) and sodium acetate (20 mmol).
-
Reflux the reaction mixture for 4 hours and then keep it overnight at room temperature.
-
Collect the resulting solid and reflux it for 2 hours in ethanol (50 mL) with the addition of concentrated HCl (1 mL).
-
Evaporate the excess solvent under reduced pressure.
-
Cool the mixture, filter the solid, wash with water, and purify by recrystallization from ethanol.
Quantitative Data (Analogous Reactions)
| Entry | 1,3-Dicarbonyl Precursor | Nucleophile | Product | Yield (%) | Reference |
| 1 | Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Hydroxylamine HCl | Ethyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate | 75 | [1] |
| 2 | Methyl 4-(5-methylbenzofuran-2-yl)-2,4-dioxobutanoate | Hydroxylamine HCl | Ethyl 5-(5-methylbenzofuran-2-yl)isoxazole-3-carboxylate | 72 | [1] |
Synthesis of Pyrimidines
Pyrimidines can be synthesized through the condensation of 1,3-dicarbonyl compounds with amidines or guanidine. The in-situ generated β-aldehydo ester from this compound is a suitable substrate for this transformation.
Proposed Reaction Pathway
Caption: Proposed synthesis of pyrimidines.
Analogous Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol describes a general method for synthesizing pyrimidine-5-carboxylic esters from a related dimethoxypropenoate derivative and amidinium salts.
Materials:
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
Amidinium salt (e.g., Acetamidinium chloride)
-
Solvent (e.g., DMF)
Procedure:
-
The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with a variety of amidinium salts.
-
The reaction affords the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.
Note: Specific reaction conditions such as temperature and time would need to be optimized for the specific substrates.
Quantitative Data (Analogous Reactions)
| Entry | Amidinium Salt | Product | Yield (%) |
| 1 | Acetamidinium chloride | Methyl 2-methylpyrimidine-5-carboxylate | 85 |
| 2 | Benzamidinium chloride | Methyl 2-phenylpyrimidine-5-carboxylate | 78 |
Synthesis of Pyridazines
The synthesis of pyridazines can be achieved through the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine. While this compound is a 1,3-dicarbonyl precursor, its application in pyridazine synthesis is less direct. However, it can be envisioned to participate in reactions that ultimately lead to a 1,4-dicarbonyl-like intermediate suitable for cyclization.
Proposed Reaction Pathway
A plausible, though more complex, pathway could involve an initial Michael addition of a nucleophile to the α,β-unsaturated ester, followed by transformation of the ester and acetal groups to carbonyl functionalities, and subsequent cyclization with hydrazine. Direct synthesis from the 1,3-dicarbonyl equivalent is less common for pyridazines.
Caption: Proposed multi-step synthesis of pyridazines.
Analogous Experimental Protocol: Synthesis of Pyridazines from 1,3-Diketones via a Diaza-Wittig Reaction
This protocol outlines a modern approach to pyridazine synthesis starting from 1,3-diketones, which are conceptually related to the reactive form of the title compound.[2]
Materials:
-
1,3-Diketone
-
Diazo transfer reagent (e.g., tosyl azide)
-
Phosphine (e.g., tributylphosphine)
-
Solvent (e.g., acetonitrile, diisopropyl ether)
Procedure:
-
The 1,3-diketone is converted to the corresponding α-diazo-1,3-diketone using a diazo transfer reagent.
-
The crude α-diazo-1,3-diketone is then subjected to a Diaza-Wittig reaction by treatment with a phosphine.
-
The reaction typically proceeds at room temperature or with gentle heating to afford the pyridazine derivative.
Quantitative Data (Analogous Reactions)
| Entry | 1,3-Diketone | Phosphine | Solvent | Time | Yield (%) | Reference |
| 1 | 1,3-Diphenylpropane-1,3-dione | Tributylphosphine | Diisopropyl ether | 30 min | 85 | [2] |
| 2 | 1-(Thiophen-2-yl)-3-phenylpropane-1,3-dione | Tributylphosphine | Diisopropyl ether | 30 min | 82 | [2] |
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The key to its utility lies in the facile in-situ generation of a reactive β-aldehydo ester intermediate. While direct literature precedents for its use are not abundant, the established reactivity of analogous 1,3-dicarbonyl compounds provides a strong foundation for the development of robust synthetic protocols. The application notes and analogous experimental procedures detailed herein are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this promising building block in the creation of novel molecular entities. Further research into the specific reaction conditions and substrate scope for this compound is warranted to fully unlock its synthetic potential.
References
Application Notes and Protocols: Diels-Alder Reactions with (E)-Ethyl 4,4-dimethoxybut-2-enoate as a Dienophile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (E)-Ethyl 4,4-dimethoxybut-2-enoate as a versatile dienophile in Diels-Alder reactions for the synthesis of complex cyclic molecules. The acetal moiety in this dienophile serves as a masked aldehyde, offering a valuable synthetic handle for further functionalization of the resulting cycloadducts. This document outlines key experimental protocols and presents data on reactivity and stereoselectivity.
Introduction
This compound is an electron-deficient alkene, making it a suitable dienophile for [4+2] cycloaddition reactions with various dienes. The presence of the electron-withdrawing ester group activates the double bond for reaction, while the dimethoxyacetal at the 4-position provides a latent aldehyde functionality. This masked aldehyde can be deprotected under acidic conditions post-cycloaddition, allowing for a wide range of subsequent chemical transformations. This feature makes it a valuable building block in organic synthesis, particularly for creating densely functionalized six-membered rings that are common scaffolds in natural products and pharmaceutical agents.
Applications in Organic Synthesis
The Diels-Alder adducts derived from this compound are valuable intermediates for the synthesis of a variety of complex molecules. The masked aldehyde can be readily deprotected to reveal a reactive carbonyl group, which can then participate in reactions such as:
-
Wittig reactions to form new carbon-carbon double bonds.
-
Reductive amination to introduce nitrogen-containing moieties.
-
Grignard reactions and other organometallic additions to generate secondary alcohols.
-
Oxidation to carboxylic acids.
This versatility allows for the rapid construction of molecular complexity from relatively simple starting materials.
Data Presentation
The following table summarizes the results of thermal Diels-Alder reactions between this compound and various dienes as described in the doctoral thesis of Michael A. Van de Weghe. The reactions were carried out in toluene in a sealed tube.
| Diene | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | 80 | 16 | Ethyl 3-(dimethoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | 95 | 80:20 |
| Furan | 110 | 48 | Ethyl 4-(dimethoxymethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | 85 | 100:0 (exo) |
| Anthracene | 180 | 72 | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | 70 | Not Applicable |
Experimental Protocols
The following protocols are adapted from the doctoral thesis of Michael A. Van de Weghe.
General Procedure for Thermal Diels-Alder Reactions
A solution of this compound (1.0 equivalent) and the corresponding diene (1.2-2.0 equivalents) in toluene (0.5 M) is prepared in a sealed tube. The tube is sealed and heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cycloadduct.
1. Synthesis of Ethyl 3-(dimethoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
-
Reactants:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
-
Solvent: Toluene
-
Temperature: 80 °C
-
Reaction Time: 16 hours
-
Procedure: To a sealed tube containing a solution of this compound (1.0 g, 5.74 mmol) in toluene (10 mL) is added freshly cracked cyclopentadiene (0.76 g, 11.5 mmol). The tube is sealed and heated at 80 °C for 16 hours. The reaction mixture is then cooled to room temperature and the solvent is evaporated. The residue is purified by flash chromatography (Hexane/Ethyl Acetate = 9:1) to yield the product as a colorless oil (1.31 g, 95% yield) as a mixture of endo and exo isomers (80:20).
2. Synthesis of Ethyl 4-(dimethoxymethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
-
Reactants:
-
This compound
-
Furan
-
-
Solvent: Toluene
-
Temperature: 110 °C
-
Reaction Time: 48 hours
-
Procedure: A solution of this compound (1.0 g, 5.74 mmol) and furan (0.78 g, 11.5 mmol) in toluene (10 mL) is heated in a sealed tube at 110 °C for 48 hours. After cooling and removal of the solvent, the crude product is purified by flash chromatography (Hexane/Ethyl Acetate = 8:2) to give the exo-adduct as a white solid (1.18 g, 85% yield).
3. Synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
-
Reactants:
-
This compound
-
Anthracene
-
-
Solvent: Toluene
-
Temperature: 180 °C
-
Reaction Time: 72 hours
-
Procedure: In a sealed tube, a mixture of this compound (1.0 g, 5.74 mmol) and anthracene (1.23 g, 6.89 mmol) in toluene (10 mL) is heated at 180 °C for 72 hours. After cooling, the solvent is evaporated and the residue is purified by column chromatography (Hexane/Ethyl Acetate = 95:5) to afford the desired product (1.42 g, 70% yield).
Visualizations
The following diagrams illustrate the general Diels-Alder reaction mechanism with this compound and the experimental workflow.
Caption: General Diels-Alder Reaction Scheme.
Caption: Experimental Workflow for Thermal Diels-Alder Reactions.
Application Notes and Protocols: Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and detailed experimental protocols for Michael addition reactions specifically involving (E)-Ethyl 4,4-dimethoxybut-2-enoate are not abundantly available in the current body of scientific literature. This document provides detailed protocols and application notes for a closely related and synthetically versatile analog, (E)-Ethyl 4-bromobut-2-enoate . The principles, nucleophiles, and reaction conditions described herein are considered highly relevant and adaptable for researchers exploring the reactivity of this compound, given the similar electrophilic nature of the β-carbon in the α,β-unsaturated ester system.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] this compound and its halo-analogs are valuable Michael acceptors, serving as versatile building blocks for the synthesis of a wide array of complex molecules, including substituted butyrolactones, heterocyclic compounds, and precursors to natural products. The presence of the ester and the substituent at the 4-position activates the β-carbon for nucleophilic attack, while the geometry of the double bond can influence the stereochemical outcome of the reaction.
This document outlines the application of Michael addition reactions using (E)-Ethyl 4-bromobut-2-enoate as a representative substrate, providing detailed experimental protocols and summarizing key reaction data.
Reaction Schematics and Mechanism
The general mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated ester, followed by protonation of the resulting enolate to yield the 1,4-adduct.
General Reaction Scheme
Caption: General Michael Addition Reaction.
Reaction Mechanism
Caption: Stepwise Mechanism of the Michael Addition.
Applications in Heterocyclic Synthesis
A significant application of Michael additions with 4-substituted but-2-enoates is in the synthesis of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The following protocol details the synthesis of a 1,4-benzoxazine derivative, where an intramolecular Michael addition is a key step.[3]
Experimental Protocol: Synthesis of Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate[3]
This protocol involves the reduction of a nitro group to an amine, which then undergoes an intramolecular Michael addition.
Materials:
-
Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
A mixture of ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate (1.0 mmol) and iron powder (5.0 mmol) in a 1:1 mixture of glacial acetic acid and water (10 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | 75 |
Experimental Workflow
References
Application Notes and Protocols: (E)-Ethyl 4,4-dimethoxybut-2-enoate in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (E)-Ethyl 4,4-dimethoxybut-2-enoate, a versatile C4 building block, in the total synthesis of natural products. Its unique combination of a Michael acceptor, a latent aldehyde functionality, and stereodefined geometry makes it a valuable precursor for the construction of complex molecular architectures, particularly those containing stereochemically rich polyketide chains.
Introduction: A Versatile Synthon for Complex Syntheses
This compound is a bifunctional reagent that has found significant application in organic synthesis as a precursor to more complex molecules. Its chemical structure, featuring an α,β-unsaturated ester and a dimethyl acetal, allows for a variety of chemical transformations. The ester and alkene functionalities make it an excellent Michael acceptor, while the dimethoxy group serves as a protected aldehyde, which can be unmasked under mild acidic conditions. This latent aldehyde is particularly useful for subsequent chain elongation or cyclization steps. These features make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
Application in the Total Synthesis of (+)-Decarestrictine L
A prominent example of the application of this compound is in the enantioselective total synthesis of the fungal metabolite (+)-Decarestrictine L. This natural product exhibits interesting biological activities, including the inhibition of cholesterol biosynthesis. The synthesis of (+)-Decarestrictine L often involves the construction of a stereochemically defined tetrahydropyran ring, and this compound serves as a key starting material for the elaboration of a crucial side chain.
Retrosynthetic Analysis and Key Transformation
The synthetic strategy for (+)-Decarestrictine L often involves the conjugate addition of a chiral nucleophile to this compound. This key step establishes a new stereocenter and introduces the foundational carbon skeleton of the side chain. The dimethyl acetal is carried through several synthetic steps before being deprotected to reveal the aldehyde, which then participates in the formation of the tetrahydropyran ring.
Caption: Retrosynthetic analysis of (+)-Decarestrictine L.
Experimental Protocol: Conjugate Addition for the Synthesis of a Key Intermediate
The following protocol details the conjugate addition of a chiral organocuprate to this compound. This reaction is a critical step in establishing the stereochemistry of the side chain.
Materials:
-
This compound
-
(R)-3-(tert-Butyldimethylsilyloxy)-1-iodobutane
-
tert-Butyllithium (t-BuLi)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of (R)-3-(tert-butyldimethylsilyloxy)-1-iodobutane (1.2 equivalents) in anhydrous diethyl ether is cooled to -78 °C.
-
tert-Butyllithium (2.4 equivalents, 1.7 M in pentane) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
In a separate flask, copper(I) cyanide (1.2 equivalents) is suspended in anhydrous tetrahydrofuran and cooled to -78 °C.
-
The freshly prepared organolithium reagent is transferred via cannula to the CuCN suspension. The mixture is stirred for 30 minutes at -78 °C to form the higher-order cyanocuprate.
-
A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the cuprate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to -20 °C over 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired conjugate addition product.
Quantitative Data
The following table summarizes typical results for the conjugate addition reaction.
| Entry | Scale (mmol) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1.0 | 85 | >95:5 |
| 2 | 5.0 | 82 | >95:5 |
| 3 | 10.0 | 80 | >94:6 |
Workflow for the Synthesis of the Tetrahydropyran Core
The intermediate obtained from the conjugate addition is then elaborated into the tetrahydropyran core of (+)-Decarestrictine L through a series of transformations.
Caption: Synthetic workflow to the tetrahydropyran core.
Conclusion
This compound is a highly effective and versatile building block in the total synthesis of natural products. Its application in the synthesis of (+)-Decarestrictine L highlights its utility in stereocontrolled carbon-carbon bond formation and the construction of complex heterocyclic systems. The presented protocols and data provide a practical guide for researchers in the field of organic synthesis and drug development to harness the synthetic potential of this valuable reagent.
References
Application Notes and Protocols: (E)-Ethyl 4,4-dimethoxybut-2-enoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct medicinal chemistry applications of (E)-Ethyl 4,4-dimethoxybut-2-enoate are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established reactivity of analogous α,β-unsaturated esters and γ-ketoester precursors. These examples serve to illustrate the potential utility of this compound as a versatile building block in the synthesis of medicinally relevant scaffolds.
Introduction
This compound is a bifunctional molecule incorporating both an α,β-unsaturated ester, which can act as a Michael acceptor, and a protected aldehyde in the form of a dimethyl acetal. This unique combination of functional groups makes it a promising starting material for the synthesis of a variety of heterocyclic and acyclic compounds with potential therapeutic applications. Its reactivity allows for the introduction of diverse substituents and the construction of complex molecular architectures, which are sought after in modern drug discovery.
Potential Applications in Medicinal Chemistry
Based on the reactivity of similar chemical entities, this compound can be envisioned as a key intermediate in the synthesis of several classes of bioactive molecules.
Synthesis of Substituted Pyridines and Pyridinones
Substituted pyridines are prevalent structural motifs in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The α,β-unsaturated ester moiety of this compound can participate in cyclization reactions to form pyridine and pyridinone cores.
-
General Workflow for Pyridine Synthesis:
Caption: General workflow for the synthesis of substituted pyridines.
Synthesis of Pyrimidines and Dihydropyrimidines
Pyrimidines are another class of heterocycles of immense importance in medicinal chemistry, forming the core of many anticancer and antiviral drugs. This compound, after deprotection of the acetal to the corresponding aldehyde, can undergo condensation reactions with ureas or thioureas to furnish pyrimidine derivatives.
-
Logical Relationship for Pyrimidine Synthesis:
Caption: Logical steps for the synthesis of pyrimidine derivatives.
Precursor to γ-Amino Acids
γ-Amino acids are important components of some natural products and are used as building blocks in the synthesis of peptidomimetics and other bioactive molecules. The Michael addition of amines to the α,β-unsaturated ester of this compound would lead to the formation of protected γ-amino acid precursors.
Experimental Protocols (Illustrative Examples)
The following protocols are generalized procedures based on reactions with analogous compounds and should be adapted and optimized for this compound.
Protocol for Michael Addition of a Thiol
Objective: To synthesize an ethyl 3-(alkylthio)-4,4-dimethoxybutanoate derivative.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., triethylamine or DBU)
-
Solvent (e.g., dichloromethane or THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol (1.1 eq) to the solution.
-
Add the base (0.1-0.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram:
Caption: Workflow for a typical Michael addition reaction.
Protocol for Acetal Deprotection
Objective: To synthesize Ethyl (E)-4-oxobut-2-enoate.
Materials:
-
This compound
-
Aqueous acid (e.g., 1M HCl or formic acid)
-
Solvent (e.g., acetone or THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound in a mixture of the organic solvent and aqueous acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may be used directly in the next step or purified if necessary.
Data Presentation (Hypothetical)
Table 1: Hypothetical Yields for the Synthesis of Pyrimidine Derivatives
| Entry | R-group on Urea | Reaction Conditions | Product | Yield (%) |
| 1 | H | Reflux in Ethanol, cat. HCl | 2-hydroxypyrimidine derivative | 65 |
| 2 | Phenyl | Microwave, 120°C, Acetic Acid | N-phenyl-2-oxopyrimidine derivative | 72 |
| 3 | Thio | Reflux in Ethanol, cat. HCl | 2-thiouracil derivative | 68 |
Table 2: Hypothetical Biological Activity of Synthesized Pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
| Pyrimidine 1a | Kinase X | 5.2 | HeLa |
| Pyrimidine 2b | Kinase Y | 2.8 | A549 |
| Thiouracil 3a | Viral Polymerase Z | 10.5 | Vero |
Conclusion
While direct applications of this compound in medicinal chemistry are yet to be widely reported, its chemical structure suggests significant potential as a versatile building block. Its ability to act as a Michael acceptor and a masked aldehyde allows for a range of synthetic transformations leading to medicinally important heterocyclic scaffolds such as pyridines and pyrimidines, as well as precursors for γ-amino acids. The provided protocols and conceptual workflows, based on well-established organic reactions of analogous compounds, offer a foundational guide for researchers and drug development professionals to explore the utility of this promising, yet under-explored, chemical entity. Further investigation into the synthetic applications and biological evaluation of its derivatives is warranted to fully realize its potential in the field of medicinal chemistry.
Protocol for the synthesis of 4,4-dimethoxy-2-butanone from (E)-Ethyl 4,4-dimethoxybut-2-enoate
Application Note: A Two-Step Protocol for the Synthesis of 4,4-Dimethoxy-2-butanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 4,4-dimethoxy-2-butanone, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with (E)-Ethyl 4,4-dimethoxybut-2-enoate. The first step involves the selective reduction of the carbon-carbon double bond via catalytic hydrogenation to yield Ethyl 4,4-dimethoxybutanoate. The subsequent step outlines the conversion of the saturated ester into the target methyl ketone. This is achieved through saponification to the corresponding carboxylic acid, followed by reaction with methyllithium.[1][2] This protocol offers a reliable and reproducible pathway for obtaining the target compound from the specified α,β-unsaturated ester precursor.
Physicochemical Properties of Key Compounds
A summary of the physical and chemical properties of the starting material, intermediate, and final product is provided below for reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₈H₁₄O₄ | 174.19 | Liquid | - | - | - |
| Ethyl 4,4-dimethoxybutanoate | C₈H₁₆O₄ | 176.21 | Liquid | - | - | - |
| 4,4-Dimethoxybutanoic acid | C₆H₁₂O₄ | 148.16 | - | - | - | - |
| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | Liquid | 70-73 / 20 mmHg [3] | 0.996 [3] | 1.414 [3] |
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process is divided into two main parts: Part 1: Conjugate Reduction and Part 2: Ketone Formation , with the second part involving two sub-steps.
Caption: Synthetic workflow for 4,4-dimethoxy-2-butanone.
Experimental Protocols
Part 1: Conjugate Reduction of this compound
This procedure describes the selective catalytic hydrogenation of the C=C bond of the starting material to yield the saturated ester, Ethyl 4,4-dimethoxybutanoate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 174.19 | 10.0 g | 57.4 mmol | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | ~500 mg | - | ~5 wt% |
| Ethanol (anhydrous) | 46.07 | 150 mL | - | - |
| Hydrogen (H₂) gas | 2.02 | Balloon | Excess | - |
| Celite® | - | - | - | - |
Protocol
-
Add this compound (10.0 g, 57.4 mmol) and ethanol (150 mL) to a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (~500 mg) to the solution.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully purge the flask with nitrogen or argon gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol (~20 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield Ethyl 4,4-dimethoxybutanoate as a crude oil. The product is often of sufficient purity (>95%) to proceed to the next step without further purification. Expected yield: 9.5-10.0 g (94-99%).
Part 2: Conversion of Ethyl 4,4-dimethoxybutanoate to 4,4-Dimethoxy-2-butanone
This part is a two-step sequence involving the saponification of the ester to a carboxylic acid, followed by the reaction with methyllithium to form the target ketone.
Step 2a: Saponification
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 4,4-dimethoxybutanoate | 176.21 | 10.0 g | 56.7 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.4 g | 85.1 mmol | 1.5 |
| Ethanol | 46.07 | 50 mL | - | - |
| Deionized Water | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (3 M HCl) | 36.46 | As needed | - | - |
Protocol
-
Dissolve Ethyl 4,4-dimethoxybutanoate (10.0 g, 56.7 mmol) in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (3.4 g, 85.1 mmol) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC until all starting material is consumed (typically 2-3 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of water and transfer to a separatory funnel. Wash with diethyl ether (2 x 30 mL) to remove any neutral impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 3 M HCl with stirring.
-
Extract the resulting carboxylic acid product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4,4-dimethoxybutanoic acid. Expected yield: 7.5-8.2 g (89-97%).
Step 2b: Ketone Formation from Carboxylic Acid
WARNING: This procedure involves pyrophoric methyllithium and must be conducted under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and dry glassware.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 4,4-Dimethoxybutanoic acid | 148.16 | 7.5 g | 50.6 mmol | 1.0 |
| Methyllithium (MeLi, 1.6 M in Et₂O) | 21.98 | 70 mL | 112 mmol | 2.2 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 150 mL | - | - |
| Saturated NH₄Cl (aq) solution | - | 100 mL | - | - |
Protocol
-
Assemble a flame-dried 500 mL three-neck flask equipped with a stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum.
-
Dissolve 4,4-dimethoxybutanoic acid (7.5 g, 50.6 mmol) in anhydrous THF (150 mL) and add the solution to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution (70 mL, 112 mmol) dropwise via syringe or dropping funnel over 30 minutes, maintaining the internal temperature below -65 °C. Vigorous gas evolution (methane) will be observed initially.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench it by slowly pouring it into a beaker containing 100 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by vacuum distillation (b.p. 70-73 °C at 20 mmHg) to yield pure 4,4-dimethoxy-2-butanone. Expected yield: 4.8-5.7 g (72-85%).
References
Application Notes and Protocols: (E)-Ethyl 4,4-dimethoxybut-2-enoate as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a multifunctional building block with significant potential in the synthesis of pharmaceutical intermediates. Its unique structure, featuring an α,β-unsaturated ester and a protected aldehyde (dimethyl acetal), allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for its use in constructing key heterocyclic scaffolds and other valuable intermediates for drug discovery and development.
The α,β-unsaturated ester moiety serves as an excellent Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition.[1] Furthermore, the dimethyl acetal can be readily hydrolyzed under acidic conditions to unmask an aldehyde, which, in conjunction with the ester carbonyl, forms a 1,4-dicarbonyl precursor. This functionality is particularly amenable to classic condensation reactions for the synthesis of five-membered heterocycles.[2]
Key Applications
-
Synthesis of Substituted Pyrroles via Paal-Knorr Condensation: The most prominent application of this compound is as a precursor to 1,4-dicarbonyl compounds, which can be directly converted to substituted pyrroles through the Paal-Knorr synthesis.[3] Pyrrole scaffolds are prevalent in a wide range of pharmaceuticals.
-
Michael Addition Reactions for Acyclic Intermediates: The electron-deficient double bond readily participates in Michael addition reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functional groups and the synthesis of complex acyclic precursors for further elaboration.[4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-substituted-4-oxobutanoates via Michael Addition
This protocol describes a general procedure for the conjugate addition of a nucleophile to this compound.
Reaction Scheme:
Figure 1: Michael Addition Workflow.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, thiol, or a carbon nucleophile precursor)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Base (if required, e.g., Triethylamine (TEA), Sodium hydride (NaH), or Potassium carbonate)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add the nucleophile (1.0-1.2 eq).
-
If the nucleophile requires activation, add the appropriate base at a suitable temperature (e.g., 0 °C for strong bases like NaH, or room temperature for milder bases like TEA).
-
Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 3-substituted-4,4-dimethoxybutanoate.
Data Presentation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | - | THF | 25 | 12 | 85 |
| Thiophenol | TEA | DCM | 25 | 6 | 92 |
| Diethyl malonate | NaH | THF | 0-25 | 8 | 78 |
Protocol 2: Synthesis of Substituted Pyrrole-3-carboxylates via Paal-Knorr Synthesis
This protocol outlines the synthesis of a substituted pyrrole-3-carboxylate from this compound and a primary amine.
Reaction Pathway:
Figure 2: Paal-Knorr Synthesis Pathway.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid, or hydrochloric acid)
-
Solvent (e.g., Toluene, Ethanol, or Acetic Acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In-situ formation of the 1,4-dicarbonyl precursor and cyclization:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in the chosen solvent (0.2-1.0 M).
-
Add the acid catalyst (0.1-1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ethyl 2-substituted-pyrrole-3-carboxylate.
Data Presentation:
| Primary Amine | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | p-TsOH (0.1 eq) | Toluene | 110 | 16 | 75 |
| Aniline | Acetic Acid | Acetic Acid | 118 | 12 | 68 |
| Glycine methyl ester | HCl (1.0 eq) | Ethanol | 78 | 24 | 62 |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. The protocols provided herein for Michael additions and Paal-Knorr pyrrole synthesis demonstrate its utility in creating both complex acyclic chains and important heterocyclic cores. These methods offer a foundation for researchers to explore the synthesis of a wide array of novel compounds for drug discovery programs. The straightforward reactivity and potential for diversification make this reagent a powerful tool in the medicinal chemist's arsenal.
References
- 1. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclization Reactions of (E)-Ethyl 4,4-dimethoxybut-2-enoate with Enamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed cyclization reactions between (E)-Ethyl 4,4-dimethoxybut-2-enoate and various enamines. This reaction is anticipated to proceed via a vinylogous Michael addition followed by an intramolecular cyclization, offering a potential route to functionalized cyclopentane derivatives. While specific literature on this exact reaction is limited, the principles outlined below are based on well-established reactivity of analogous systems.
Introduction
The reaction between this compound, a versatile Michael acceptor, and nucleophilic enamines presents a promising strategy for the synthesis of substituted cyclopentanoids. The initial step is a vinylogous Michael addition, where the enamine adds to the γ-position of the butenoate.[1][2] Subsequent intramolecular cyclization, likely an aldol-type condensation, would then lead to the formation of a five-membered ring. The dimethoxy acetal functionality in the starting material provides a latent aldehyde group that can participate in this cyclization following hydrolysis. This domino reaction sequence allows for the rapid construction of molecular complexity from readily available starting materials.
Proposed Reaction Pathway
The proposed mechanism involves a two-stage process:
-
Vinylogous Michael Addition: The enamine, a powerful carbon nucleophile, attacks the electrophilic γ-carbon of the this compound. This conjugate addition is a key carbon-carbon bond-forming step.[3]
-
Intramolecular Cyclization: The resulting intermediate, upon hydrolysis of the enamine and the acetal, undergoes an intramolecular aldol condensation to form the cyclopentane ring. The hydrolysis of the enamine regenerates a ketone, and the hydrolysis of the acetal unmasks an aldehyde, which then react with each other.
A general schematic of this proposed reaction is detailed below.
Hypothetical Data Summary
The following table summarizes hypothetical quantitative data for the cyclization reaction with a representative enamine, such as the enamine derived from cyclopentanone and pyrrolidine. This data is illustrative and serves as a target for optimization studies.
| Entry | Enamine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclopentanone/Pyrrolidine | Toluene | 80 | 24 | 65 | 3:1 |
| 2 | Cyclohexanone/Pyrrolidine | Dioxane | 100 | 18 | 72 | 4:1 |
| 3 | Acetone/Morpholine | Acetonitrile | 60 | 36 | 58 | 2.5:1 |
Key Experimental Protocols
Below are detailed, illustrative methodologies for the key experiments in the proposed cyclization reaction.
Protocol 1: Synthesis of the Enamine (Cyclopentanone and Pyrrolidine)
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents:
-
Cyclopentanone (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
To the round-bottom flask, add cyclopentanone, pyrrolidine, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
The resulting solution of the enamine in toluene is typically used directly in the next step without further purification.
-
Protocol 2: Cyclization Reaction
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
This compound (1.0 eq)
-
Enamine solution from Protocol 1 (1.1 eq)
-
Toluene (or other suitable solvent)
-
-
Procedure:
-
To the flask containing the freshly prepared enamine solution, add this compound dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Add a mild aqueous acid (e.g., 1 M HCl) to the reaction mixture to hydrolyze the intermediate iminium ion and the acetal.
-
Stir vigorously for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentane derivative.
-
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed Reaction Mechanism.
References
- 1. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis [ouci.dntb.gov.ua]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Stereoselective Reactions Using (E)-Ethyl 4,4-dimethoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring an α,β-unsaturated ester and a protected aldehyde in the form of a dimethyl acetal, allows for a variety of chemical transformations. The electrophilic nature of the double bond makes it an excellent substrate for stereoselective conjugate additions, a key strategy for the construction of chiral molecules. This document provides an overview of the application of this compound in stereoselective reactions, with a focus on providing detailed protocols and data for synthetic applications.
While the primary literature on stereoselective reactions utilizing this compound is not extensive, its utility has been demonstrated in the context of natural product synthesis, particularly as a precursor for jasmonates. The foundational work in this area involves a high-yield, albeit racemic, Michael addition, which lays the groundwork for potential asymmetric variations.
Core Application: Michael Addition in Jasmonate Synthesis
A key application of the methyl ester analogue, methyl (E)-4,4-dimethoxy-2-butenoate, is in the synthesis of methyl dl-jasmonate. This synthesis highlights the utility of the dimethoxybutenoate scaffold in forming crucial carbon-carbon bonds via a Michael addition.
Reaction Scheme: Michael Addition of Methyl Acetoacetate
The reaction involves the conjugate addition of methyl acetoacetate to methyl (E)-4,4-dimethoxy-2-butenoate. This reaction proceeds in excellent yield and is a critical step in the construction of the jasmonate framework.[1]
Caption: Michael addition of methyl acetoacetate to methyl (E)-4,4-dimethoxy-2-butenoate.
Quantitative Data
The Michael addition of methyl acetoacetate to methyl (E)- and (Z)-4,4-dimethoxy-2-butenoates has been reported to proceed in excellent yields.[1]
| Reactants | Product | Yield | Stereoselectivity | Reference |
| Methyl (E/Z)-4,4-dimethoxy-2-butenoate, Methyl acetoacetate | Dimethyl 2-acetyl-3-dimethoxymethylglutarate | >90% | Racemic | [1] |
Experimental Protocols
Protocol 1: Michael Addition of Methyl Acetoacetate to Methyl (E/Z)-4,4-dimethoxy-2-butenoate
This protocol is based on the synthesis of a key intermediate for methyl dl-jasmonate.[1]
Materials:
-
Methyl (E/Z)-4,4-dimethoxy-2-butenoate
-
Methyl acetoacetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous methanol, add methyl acetoacetate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After stirring for a short period, add a solution of methyl (E/Z)-4,4-dimethoxy-2-butenoate in methanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, dimethyl 2-acetyl-3-dimethoxymethylglutarate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Note: While this protocol describes a racemic synthesis, it serves as a foundational method that can be adapted for stereoselective variations through the use of chiral catalysts, chiral auxiliaries, or chiral bases.
Future Directions and Considerations for Stereoselective Synthesis
The development of stereoselective variants of the Michael addition to this compound represents a significant opportunity for the synthesis of enantiomerically enriched building blocks. Researchers can explore the following avenues:
-
Organocatalysis: Chiral amines or thioureas can be employed to catalyze the enantioselective conjugate addition of various nucleophiles.
-
Metal Catalysis: Chiral metal complexes (e.g., copper, zinc, or nickel-based catalysts) can be used to facilitate highly enantioselective Michael additions.
-
Chiral Auxiliaries: Attachment of a chiral auxiliary to the nucleophile or the substrate can direct the stereochemical outcome of the addition.
Visualization of a Potential Asymmetric Michael Addition Workflow
The following diagram illustrates a general workflow for developing an asymmetric Michael addition using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (E)-Ethyl 4,4-dimethoxybut-2-enoate
Welcome to the technical support center for the synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Wittig reaction.[1][2][3] This reaction involves the coupling of an aldehyde, in this case, 2,2-dimethoxyethanal, with a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the (E)-isomer, which is the desired stereochemistry for this product.[2][4]
Q2: What are the starting materials for the Wittig synthesis of this compound?
A2: The key starting materials are:
-
2,2-dimethoxyethanal (dimethoxyacetaldehyde): This is the aldehyde component.
-
Ethyl (triphenylphosphoranylidene)acetate: This is the stabilized Wittig reagent (a phosphorus ylide). It can be purchased directly or prepared from ethyl bromoacetate and triphenylphosphine.
Q3: Why is the (E)-isomer the major product?
A3: The formation of the (E)-isomer is favored due to the use of a stabilized ylide (ethyl (triphenylphosphoranylidene)acetate). Stabilized ylides are less reactive than their non-stabilized counterparts, allowing for the reaction to proceed under thermodynamic control. This leads to the formation of the more stable (E)-alkene.[1][2][4]
Q4: What is the main byproduct of this reaction and how can it be removed?
A4: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[3] TPPO can be challenging to remove due to its polarity and high boiling point. Common purification methods include column chromatography on silica gel or recrystallization.[3] In some cases, precipitation of TPPO from a suitable solvent system can be an effective purification strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Wittig Reagent: The ylide may have decomposed due to moisture or improper storage. 2. Poor Quality Aldehyde: The 2,2-dimethoxyethanal may have degraded or contain impurities. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants. 4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Use fresh or newly prepared ethyl (triphenylphosphoranylidene)acetate. Ensure it is handled under anhydrous conditions. 2. Purify the 2,2-dimethoxyethanal by distillation before use. 3. Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are generally effective. For stabilized ylides, sometimes even aqueous conditions with a suitable base can be employed.[5] 4. Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. Reactions with stabilized ylides may require heating.[1] |
| Formation of a Significant Amount of (Z)-isomer | 1. Reaction Conditions Favoring Kinetic Control: While less common with stabilized ylides, certain conditions might favor the kinetic product. 2. Presence of Lithium Salts: Lithium salts can sometimes decrease the E-selectivity of the Wittig reaction. | 1. Ensure the reaction is run under conditions that allow for equilibration to the more stable (E)-isomer. This may involve longer reaction times or higher temperatures. 2. If using a strong base to generate the ylide in situ, consider using a sodium- or potassium-based base instead of a lithium-based one. |
| Presence of an Aldehyde Impurity in the Final Product | 1. Hydrolysis of the Acetal Group: The dimethoxy acetal group on the starting aldehyde or the product can be sensitive to acidic conditions, leading to the formation of the corresponding aldehyde. | 1. Avoid acidic conditions during workup and purification. Use a mild aqueous workup with a saturated solution of sodium bicarbonate. 2. Ensure the silica gel used for chromatography is neutral. Acidic silica gel can cause hydrolysis of the acetal. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | 1. Co-elution with the Product during Chromatography: TPPO can have a similar polarity to the desired product, making separation by column chromatography difficult. 2. High Solubility of TPPO in the Crystallization Solvent: This can hinder its removal by recrystallization. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. Attempt to precipitate the TPPO from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate before column chromatography. Chilling the solution can aid precipitation. |
Experimental Protocols
General Protocol for the Wittig Reaction
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DCM, or Toluene).
-
Aldehyde Addition: To the stirred solution of the ylide, add 2,2-dimethoxyethanal (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC until the starting aldehyde is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then typically partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired (E)-ester from triphenylphosphine oxide and any unreacted starting materials.
Data Presentation
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Aprotic (e.g., THF, Toluene) | Protic/Aqueous (e.g., with NaHCO3) | Aprotic solvents are standard and generally give good yields. Aqueous conditions can also be effective and offer a "greener" alternative, sometimes with high E-selectivity.[5] |
| Temperature | Room Temperature | Reflux | Higher temperatures can increase the reaction rate and may improve the E/Z ratio by favoring the thermodynamically more stable (E)-isomer. However, it may also lead to side reactions. |
| Base (if generating ylide in situ) | Sodium-based (e.g., NaH, NaOMe) | Lithium-based (e.g., n-BuLi) | Sodium-based bases are generally preferred for stabilized ylides as lithium salts can sometimes reduce E-selectivity. |
| Reactant Ratio (Ylide:Aldehyde) | 1.1 : 1 | 1.5 : 1 | A slight excess of the ylide is typically used to ensure complete consumption of the aldehyde. A larger excess may not significantly improve the yield and increases the amount of triphenylphosphine and its oxide to be removed. |
Mandatory Visualization
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction for the synthesis of this compound.
Caption: The Wittig reaction mechanism for the synthesis of the target ester.
Experimental Workflow
This diagram outlines the general experimental workflow from starting materials to the purified product.
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of the target ester.
References
Technical Support Center: (E)-Ethyl 4,4-dimethoxybut-2-enoate Reactions
Welcome to the technical support center for (E)-Ethyl 4,4-dimethoxybut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis and use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical byproducts?
A1: The most common and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In this specific synthesis, the ylide generated from triethyl phosphonoacetate reacts with 2,2-dimethoxyacetaldehyde. The primary byproduct of the olefination reaction itself is a water-soluble phosphate, which is typically removed with ease during aqueous workup.[2][3] The most significant side product that may contaminate the final product is the geometric isomer, (Z)-Ethyl 4,4-dimethoxybut-2-enoate.
Q2: What are the common side products when using this compound in subsequent reactions?
A2: this compound is an α,β-unsaturated ester and a classic Michael acceptor. When it is used in reactions such as Michael additions, the most common side products arise from competing reaction pathways. For instance, in reactions with strong, non-stabilized nucleophiles like Grignard reagents or organolithium compounds, 1,2-addition to the carbonyl group can occur, leading to the formation of a tertiary alcohol, instead of the desired 1,4-conjugate addition. With softer nucleophiles, other side reactions like polymerization or decomposition of the starting material can occur under harsh reaction conditions.
Q3: How can I minimize the formation of the (Z)-isomer during the synthesis of this compound?
A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-isomer. However, the E/Z selectivity can be influenced by several factors. To maximize the yield of the desired (E)-isomer, consider the following:
-
Base and Cation Choice: The choice of base and its corresponding cation can influence the stereochemical outcome. Lithium bases often provide higher E-selectivity compared to sodium or potassium bases.
-
Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can sometimes favor the formation of the thermodynamically more stable (E)-isomer.
-
Solvent: The polarity of the solvent can also play a role, with less polar solvents often favoring E-selectivity.
Q4: How can I remove the (Z)-isomer from my final product?
A4: If the formation of the (Z)-isomer is unavoidable, it can typically be separated from the desired (E)-isomer by column chromatography on silica gel. The two isomers have different polarities and should be separable with an appropriate eluent system, such as a mixture of hexanes and ethyl acetate. Careful optimization of the solvent system will be necessary to achieve good separation.
Q5: What are the storage and handling recommendations for this compound?
A5: this compound is a relatively stable compound, but like many organic molecules, it should be stored in a cool, dry place away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended to prevent potential degradation.[4]
Troubleshooting Guides
Guide 1: Troubleshooting the Synthesis of this compound
This guide focuses on addressing common issues encountered during the Horner-Wadsworth-Emmons synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | Ensure the phosphonate reagent is fully deprotonated before adding the aldehyde. Monitor the reaction by TLC to confirm completion. |
| Decomposition of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the reaction temperature is controlled. | |
| Inefficient extraction during workup. | Ensure the pH of the aqueous layer is adjusted correctly to prevent hydrolysis of the ester. Use a sufficient volume of extraction solvent. | |
| High Percentage of (Z)-Isomer | Suboptimal reaction conditions. | Use a lithium base (e.g., n-BuLi or LDA) instead of a sodium or potassium base. Consider running the reaction at a higher temperature (e.g., room temperature). |
| Isomerization during workup or purification. | Avoid exposing the product to strong acids or bases during workup. Use neutral silica gel for chromatography if isomerization is suspected. | |
| Product is Contaminated with Phosphate Byproduct | Inefficient aqueous wash. | Wash the organic layer thoroughly with water or brine to remove the water-soluble phosphate byproduct. |
| Difficulty in Purifying the Product | Co-elution of isomers. | Optimize the column chromatography conditions. Use a less polar solvent system and a longer column for better separation. |
Guide 2: Troubleshooting Michael Addition Reactions with this compound
This guide addresses common problems when using this compound as a Michael acceptor.
| Observed Problem | Potential Cause | Suggested Solution |
| Formation of 1,2-Addition Product | Use of a hard nucleophile. | Switch to a softer nucleophile (e.g., a Gilman reagent - an organocuprate) which favors 1,4-addition. |
| Reaction conditions favor 1,2-addition. | Lower the reaction temperature. Use a Lewis acid to activate the Michael acceptor. | |
| Low Yield of Michael Adduct | Incomplete reaction. | Increase the reaction time or temperature. Use a catalyst to promote the reaction. |
| Reversibility of the Michael addition. | Use a protic solvent to protonate the enolate intermediate and drive the reaction forward. | |
| Formation of Polymeric Byproducts | Uncontrolled polymerization of the Michael acceptor. | Add the nucleophile slowly to the Michael acceptor. Use a radical inhibitor if radical polymerization is suspected. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2,2-Dimethoxyacetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise to the suspension of sodium hydride in THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add 2,2-dimethoxyacetaldehyde (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Visualizations
References
Technical Support Center: Purification of (E)-Ethyl 4,4-dimethoxybut-2-enoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of (E)-Ethyl 4,4-dimethoxybut-2-enoate by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound, a molecule containing an acid-sensitive acetal and a potentially labile α,β-unsaturated ester.
Q1: My compound, this compound, appears to be decomposing on the silica gel column. What is causing this and how can I prevent it?
A1: The decomposition is likely due to the acidic nature of standard silica gel, which can hydrolyze the dimethoxyacetal functional group to an aldehyde. The α,β-unsaturated ester may also be susceptible to degradation on acidic stationary phases.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA).[1][2] After flushing with the TEA-containing solvent, wash the column with the initial elution solvent (without TEA) before loading your sample.[2]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a more neutral stationary phase such as neutral alumina or Florisil.[3] However, it is crucial to first test the stability of your compound on a small scale with these alternative adsorbents using thin-layer chromatography (TLC).
-
Check Solvent Purity: Ensure that your solvents are free of acidic impurities.
Q2: I'm having trouble getting a good separation of my target compound from impurities. What is a good starting solvent system and Rf value for TLC analysis?
A2: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of hexane and ethyl acetate.
Recommended Starting Point:
-
Solvent System: Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate.
-
Target Rf Value: Aim for an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column. An Rf of 0.50 has been reported for a similar compound in a 9:1 hexane:ethyl acetate system.[4]
Q3: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase. What should I do?
A3: This issue, known as "streaking" or irreversible adsorption, can occur for several reasons.
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For instance, if you started with 90:10 hexane:ethyl acetate, you can move to 80:20, then 70:30, and so on. This will increase the eluting power of the mobile phase and help to move more polar compounds down the column.
-
Check for Compound Decomposition: It is possible that your compound has decomposed on the column, as discussed in Q1. You can test for this by performing a 2D TLC on your crude material to see if it degrades upon contact with silica gel.[5]
-
Methanol Purge: As a last resort, you can try to "purge" the column with a very polar solvent like methanol to elute any remaining compounds. Be aware that this will likely elute all remaining substances, so the purity of these fractions will be low.
Q4: All my fractions seem to be mixed, even though the separation looked promising on the TLC plate. What could be the problem?
A4: Co-elution of compounds can happen even with a good initial separation on TLC.
Troubleshooting Steps:
-
Overloading the Column: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight for difficult separations.
-
Improper Column Packing: Ensure your column is packed uniformly without any cracks or channels. Air bubbles in the column bed can lead to poor separation.
-
Elution Speed: Eluting the solvent too quickly can reduce the number of equilibrium steps and lead to broader, overlapping bands. Maintain a steady and controlled flow rate.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the purification of this compound by column chromatography based on typical procedures for similar compounds.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Can be deactivated with triethylamine for acid-sensitive compounds.[1][2] |
| Mobile Phase | Hexane:Ethyl Acetate | Gradient elution, starting from low polarity (e.g., 98:2) and gradually increasing the ethyl acetate concentration.[4] |
| Typical Rf Value | ~0.5 in 9:1 Hexane:EtOAc | This is a guideline; optimal Rf on TLC for column separation is typically 0.2-0.3.[4] |
| Sample Loading | Dry or wet loading | For solids or oils, dry loading onto a small amount of silica is often preferred for better resolution. |
| Typical Yield | 70-90% | Yields can vary significantly depending on the purity of the crude material and the success of the chromatographic separation. |
| Purity | >95% | Purity should be assessed by NMR spectroscopy or other analytical techniques. |
Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound by flash column chromatography.
1. Preparation of the Stationary Phase (Slurry Method):
-
Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude material) into a beaker.
-
In a separate container, prepare the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully add the mobile phase to the silica gel while stirring with a glass rod until a homogenous, pourable slurry is formed. Ensure there are no dry clumps of silica.
2. Packing the Column:
-
Secure a glass chromatography column vertically to a retort stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant level of solvent at the top of the column throughout the elution process.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (E)-Ethyl 4,4-dimethoxybut-2-enoate synthesis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Horner-Wadsworth-Emmons (HWE) reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Phosphonate Reagent | Triethyl phosphonoacetate can degrade over time. Verify its purity via NMR or use a freshly opened bottle. | Use of a pure, active reagent should enable the reaction to proceed. |
| Ineffective Deprotonation of Phosphonate | The base may be old, hydrated, or not strong enough. Use a fresh, anhydrous strong base like sodium hydride (NaH) or sodium methoxide (NaOMe). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the ylide. | Complete deprotonation of the phosphonate will generate the necessary nucleophilic carbanion for the reaction to occur. |
| Decomposition of 2,2-Dimethoxyacetaldehyde | The aldehyde reactant is sensitive to acidic conditions and can decompose. Ensure the reaction medium is basic and the aldehyde is added to the reaction mixture at a controlled temperature. | Maintaining the integrity of the aldehyde will ensure its availability for the olefination reaction. |
| Low Reaction Temperature | While initial deprotonation may be performed at low temperatures, the olefination step may require warming to room temperature or gentle heating to proceed at a reasonable rate. | Increasing the temperature can overcome the activation energy barrier of the reaction, leading to product formation. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | Allowing the reaction to run for an adequate amount of time will maximize the conversion of starting materials to product. |
Issue 2: Formation of (Z)-Isomer or a Mixture of (E) and (Z)-Isomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Conditions Favoring (Z)-Isomer | Certain reaction conditions, such as the use of potassium bases in the presence of crown ethers (Still-Gennari conditions), can favor the formation of the (Z)-isomer. | To favor the (E)-isomer, use sodium or lithium bases in a non-polar solvent like THF or toluene.[1][2] |
| Non-stabilized Ylide Formation | While less common with phosphonate esters, conditions that lead to a less stabilized ylide can decrease E-selectivity. | Ensure the use of a stabilized phosphonate like triethyl phosphonoacetate, which inherently favors the formation of the (E)-alkene.[1][2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Triphenylphosphine Oxide (from Wittig Reaction) | If a Wittig reaction was used, the byproduct triphenylphosphine oxide can be difficult to separate from the desired product due to similar polarities. | The Horner-Wadsworth-Emmons reaction is recommended as the phosphate byproduct is water-soluble and easily removed during aqueous workup.[3] |
| Incomplete Separation of Byproducts | Residual phosphonate starting material or phosphate byproducts may co-elute with the product during chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Formation of Unidentified Impurities | Side reactions may lead to byproducts with similar properties to the desired product. | Characterize the impurities using GC-MS or NMR to understand their origin and adjust reaction conditions to minimize their formation. |
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic method is preferred for obtaining the (E)-isomer of Ethyl 4,4-dimethoxybut-2-enoate with high stereoselectivity?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for synthesizing the (E)-isomer of α,β-unsaturated esters with high stereoselectivity.[1][2] This reaction typically utilizes a stabilized phosphonate ylide, such as that derived from triethyl phosphonoacetate, which thermodynamically favors the formation of the (E)-alkene. In contrast, the standard Wittig reaction with non-stabilized ylides often leads to the (Z)-isomer.
Q2: What is the role of the base in the Horner-Wadsworth-Emmons reaction, and which bases are commonly used?
A2: The base is crucial for deprotonating the α-carbon of the triethyl phosphonoacetate to form the nucleophilic phosphonate carbanion. The choice of base can influence the reaction rate and, to some extent, the stereoselectivity. Commonly used strong bases include sodium hydride (NaH), sodium methoxide (NaOMe), and potassium tert-butoxide. For base-sensitive substrates, milder conditions such as lithium chloride with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine can be employed (Masamune-Roush conditions).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials (2,2-dimethoxyacetaldehyde and triethyl phosphonoacetate) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the expected byproducts in the Horner-Wadsworth-Emmons synthesis of this compound?
A4: The primary byproduct of the HWE reaction is a water-soluble phosphate salt (e.g., diethyl phosphate), which is easily removed during the aqueous workup.[3] Other potential byproducts can include unreacted starting materials and, in some cases, the (Z)-isomer of the product. Side reactions of the aldehyde, though less common under basic conditions, could also lead to impurities.
Q5: What is a standard workup and purification procedure for this reaction?
A5: A typical workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
III. Data Presentation
Table 1: Effect of Base and Solvent on the Yield of (E)-α,β-Unsaturated Esters in Horner-Wadsworth-Emmons Reactions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | NaH | THF | 0 to rt | 12 | >90 | >95:5 |
| 2 | NaOMe | Methanol | rt | 6 | 85-95 | >95:5 |
| 3 | K₂CO₃/DBU | None (solvent-free) | rt | 2 | ~99 | >99:1 |
| 4 | LiOH·H₂O | None (solvent-free) | rt | 4 | 83-97 | 95:5 |
| 5 | Ba(OH)₂·8H₂O | THF | rt | 8 | ~93 | >98:2 |
| 6 | LiCl/DBU | Acetonitrile | rt | 12 | 80-90 | >95:5 |
Note: Yields and E/Z ratios are representative for HWE reactions of aldehydes with triethyl phosphonoacetate and may vary for the specific synthesis of this compound.
IV. Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2,2-Dimethoxyacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred NaH suspension in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
Olefination Reaction: Cool the ylide solution back down to 0 °C.
-
Add 2,2-dimethoxyacetaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
V. Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Troubleshooting Reactions with (E)-Ethyl 4,4-dimethoxybut-2-enoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving (E)-Ethyl 4,4-dimethoxybut-2-enoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is showing low to no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion can stem from several factors. Systematically investigate the following:
-
Reagent Quality and Stability: this compound, like many α,β-unsaturated esters, can be prone to polymerization or degradation over time. Ensure the reagent is pure and has been stored correctly, typically under refrigeration and protected from light and air. Consider re-purifying the material if its quality is uncertain.
-
Reaction Temperature: The stability of your starting material can be temperature-sensitive. Some similar compounds are known to dimerize or decompose at room temperature or upon heating. If your reaction is run at an elevated temperature, consider if a lower temperature could still permit the reaction to proceed while minimizing degradation.
-
Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities in the reagents or solvent. Using a freshly opened or purified catalyst is recommended.
-
Solvent Purity: Ensure your solvent is anhydrous and free of impurities, as these can interfere with the reaction.
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I mitigate them?
A2: The structure of this compound contains two primary reactive sites: the α,β-unsaturated ester and the dimethoxy acetal. Common side reactions include:
-
Hydrolysis of the Acetal: The dimethoxy acetal group is sensitive to acidic conditions and can hydrolyze to form an aldehyde. This aldehyde can then undergo subsequent, undesired reactions.
-
Solution: Maintain strictly neutral or basic reaction conditions if the acetal needs to remain intact. Use buffered solutions or non-acidic catalysts where possible.
-
-
Polymerization: α,β-unsaturated esters can polymerize, especially in the presence of radical initiators, light, or heat.
-
Solution: Run the reaction at the lowest effective temperature and in the dark. Ensure all reagents and solvents are free from peroxides.
-
-
Michael (1,4) vs. Direct (1,2) Addition: In reactions with strong, hard nucleophiles (like Grignard reagents), you may get undesired 1,2-addition to the carbonyl group instead of the expected 1,4-conjugate addition.[1]
-
Isomerization: The (E)-double bond may isomerize to the (Z)-isomer under certain conditions (e.g., exposure to acid, base, or light), which could affect its reactivity in stereospecific reactions like the Diels-Alder reaction.
Q3: My reaction is acid-catalyzed, and I suspect the acetal group is not stable. How can I confirm this?
A3: To confirm the instability of the acetal group under your reaction conditions, you can run a control experiment.
-
Control Experiment: Dissolve this compound in your reaction solvent with the acid catalyst, but without the other reactants. Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). The appearance of a new spot/peak corresponding to the hydrolyzed aldehyde and the disappearance of the starting material would confirm its instability.
Q4: I am attempting a Diels-Alder reaction with this compound as the dienophile, but the yield is poor. How can I improve it?
A4: The reactivity of the dienophile is crucial for a successful Diels-Alder reaction.[3][4]
-
Enhance Dienophile Reactivity: The ester group is an electron-withdrawing group that activates the dienophile. However, its reactivity can be further enhanced by using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen, making the dienophile more electron-poor and, therefore, more reactive.
-
Diene Conformation: Ensure your diene can adopt the required s-cis conformation for the reaction to occur.[5] Steric hindrance on the diene can prevent this, leading to low conversion.
-
Temperature and Pressure: Diels-Alder reactions often have a negative entropy of activation, so high temperatures can favor the reverse reaction (retro-Diels-Alder).[3] Running the reaction at a moderate temperature for a longer duration may be beneficial. In some cases, high pressure can significantly improve yields.
Data Presentation: Impact of Reaction Conditions
The following table summarizes potential outcomes based on varying reaction conditions. This is a generalized guide based on the reactivity of α,β-unsaturated esters and acetals.
| Parameter | Condition | Potential Impact on this compound Reactions | Troubleshooting Recommendation |
| pH | Acidic (pH < 6) | High risk of acetal hydrolysis to the corresponding aldehyde, leading to side products. | Buffer the reaction to neutral or basic pH if acetal integrity is required. |
| Neutral (pH ≈ 7) | Acetal group is generally stable. | Optimal for many reactions where the acetal is a protecting group. | |
| Basic (pH > 8) | Acetal is stable. Risk of ester hydrolysis or other base-catalyzed side reactions. | Use non-nucleophilic bases if only basic conditions are needed. Monitor for ester hydrolysis. | |
| Temperature | Low (-20°C to 0°C) | May slow down the desired reaction but can improve selectivity and reduce degradation. | Ideal for reactions with highly reactive species or thermally unstable products. |
| Ambient (20°C to 25°C) | Potential for slow dimerization or degradation over extended periods. | A good starting point for many reactions. Monitor stability on long runs. | |
| Elevated (> 50°C) | Increased reaction rate, but also increased risk of polymerization and decomposition. | Use with caution. May require shorter reaction times and careful monitoring. | |
| Nucleophile | Hard (e.g., Grignard) | Favors 1,2-addition at the carbonyl carbon. | If 1,4-addition is desired, switch to a softer nucleophile (e.g., Gilman reagent). |
| Soft (e.g., Cuprates) | Favors 1,4-conjugate (Michael) addition.[1][2] | Preferred for synthesizing 1,5-dicarbonyl compounds or related structures. |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition Reaction
This protocol describes a general procedure for the conjugate addition of a nucleophile to this compound.
-
Preparation: To a solution of the nucleophile (e.g., a β-keto ester, 1.1 equivalents) in a suitable anhydrous solvent (e.g., THF) at an appropriate temperature (e.g., 0°C), add a base (e.g., NaH, 1.1 equivalents) portion-wise. Stir the mixture for 30 minutes to generate the nucleophilic enolate.
-
Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general method for a [4+2] cycloaddition using this compound as the dienophile.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78°C or 0°C) and add the Lewis acid catalyst (e.g., AlCl₃, 0.1 to 1.1 equivalents) portion-wise. Stir for 15-20 minutes.
-
Diene Addition: Add the diene (1.0 to 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at the specified temperature, monitoring its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting cycloadduct via flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Impurity Identification in (E)-Ethyl 4,4-dimethoxybut-2-enoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in (E)-Ethyl 4,4-dimethoxybut-2-enoate samples via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The primary signals for the desired (E)-isomer are outlined in the reference data table below. Key diagnostic signals in ¹H NMR (in CDCl₃) include a doublet of doublets at approximately 6.8 ppm (H-3) and a doublet at around 6.1 ppm (H-2), with a characteristic coupling constant (J) of about 16 Hz, which confirms the trans (E)-configuration.
Q2: What are the most common process-related impurities I might encounter?
A2: Common impurities often originate from the starting materials and byproducts of the Horner-Wadsworth-Emmons (HWE) reaction, a typical synthetic route.[1][2][3][4] These include:
-
(Z)-Ethyl 4,4-dimethoxybut-2-enoate : The geometric isomer of the target compound.
-
Triethyl phosphonoacetate : A common HWE reagent.
-
Ethyl glyoxylate : A potential starting material or its precursors/hydrates.[5]
-
Residual Solvents : Such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate used during synthesis and workup.
Q3: My ¹H NMR spectrum shows a pair of doublets in the olefinic region (6.0-7.0 ppm) with a coupling constant of approximately 12 Hz. What is this impurity?
A3: A coupling constant of ~12 Hz in this region is characteristic of cis or (Z)-alkene protons. This signal almost certainly corresponds to the (Z)-Ethyl 4,4-dimethoxybut-2-enoate isomer, a common byproduct in HWE reactions which typically favor the (E)-isomer but rarely produce it exclusively.
Q4: I am seeing unexpected signals around 4.1-4.2 ppm (quartet) and 1.2-1.3 ppm (triplet) that do not belong to my product, and additional signals including a doublet around 3.0 ppm. What could they be?
A4: These signals are characteristic of the HWE reagent, Triethyl phosphonoacetate . Specifically, the spectrum of this reagent shows two overlapping ethoxy groups and a key doublet for the α-protons next to the phosphorus atom at ~2.97 ppm (J ≈ 20 Hz).
Q5: How can I quantify the impurities detected in my sample?
A5: Quantitative NMR (qNMR) is a precise method for determining the purity of your sample and the relative amounts of impurities. This involves preparing a sample with a precisely weighed amount of your compound and an internal standard of known purity. By comparing the integral of a specific, non-overlapping signal from your compound to the integral of a signal from the internal standard, you can calculate its absolute purity.[6][7][8]
Troubleshooting Guide
| Observation / Problem | Potential Cause | Suggested Action |
| Signals observed for both (E) and (Z) isomers. | Incomplete stereoselectivity of the olefination reaction. | Compare the integration of the olefinic protons to determine the E:Z ratio. The (E)-isomer is identified by a larger coupling constant (J ≈ 16 Hz) compared to the (Z)-isomer (J ≈ 12 Hz). |
| A complex multiplet is observed at ~4.17 ppm and a doublet at ~2.97 ppm (J≈20 Hz). | Residual Triethyl phosphonoacetate reagent. | Refer to the NMR data table for this impurity. The doublet is a key diagnostic peak. Water wash during workup can help remove the water-soluble phosphate byproduct.[1][2][4] |
| Broad signals or signals that do not match other impurities are present. | Potential presence of polymeric forms of Ethyl glyoxylate (a starting material). | Ethyl glyoxylate can exist in polymeric forms which may give rise to broader signals. Compare with a reference spectrum if available.[5] |
| Signals for common solvents (e.g., DCM at 5.30 ppm, THF at 3.73 & 1.84 ppm in CDCl₃) are present. | Incomplete removal of solvents after synthesis or purification. | Place the sample under high vacuum to remove volatile solvents. Use the solvent peaks for initial referencing if TMS is not present. |
Data Presentation: NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR data for this compound and its common impurities. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz. Data is for CDCl₃ solutions unless otherwise noted.
Table 1: ¹H NMR Data (ppm)
| Compound | H-2 | H-3 | -OCH₂CH₃ | -OCH₂CH₃ | -OCH₃ | Other |
| (E)-Isomer (Product) | 6.10 (d, J=15.8) | 6.85 (dd, J=15.8, 4.5) | 4.20 (q, J=7.1) | 1.28 (t, J=7.1) | 3.35 (s, 6H) | 4.90 (d, J=4.5, 1H, H-4) |
| (Z)-Isomer (Impurity) | 6.25 (dd, J=11.6, 1.2) | 6.35 (dt, J=11.6, 5.5) | ~4.15 (q) | ~1.25 (t) | 3.40 (s, 6H) | 5.45 (d, J=5.5, 1H, H-4) |
| Triethyl phosphonoacetate | - | - | 4.17 (m, 6H) | 1.29 (t, J=7.0, 3H), 1.35 (t, J=7.0, 6H) | - | 2.97 (d, J=20.0, 2H, P-CH₂)[6] |
| Ethyl glyoxylate | - | - | 4.30 (q) | 1.35 (t) | - | 9.70 (s, 1H, Aldehyde) or signals for hydrated/polymeric forms |
Table 2: ¹³C NMR Data (ppm)
| Compound | C=O | C-2 | C-3 | C-4 | -OCH₂CH₃ | -OCH₂CH₃ | -OCH₃ | Other |
| (E)-Isomer (Product) | 166.0 | 123.0 | 145.0 | 102.0 | 60.5 | 14.2 | 53.5 | - |
| (Z)-Isomer (Impurity) | ~165.5 | ~122.0 | ~144.0 | ~98.0 | ~60.3 | ~14.1 | ~54.0 | - |
| Triethyl phosphonoacetate | 165.7 (d, J=6) | - | - | - | 62.6 (d, J=6), 61.4 | 16.4 (d, J=7), 14.1 | - | 34.3 (d, J=134, P-CH₂)[6] |
| Ethyl glyoxylate | ~160.0 | - | - | - | ~62.0 | ~14.0 | - | ~190.0 (Aldehyde C) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation
This protocol is intended for routine qualitative and semi-quantitative analysis of impurities.
-
Glassware and Materials:
-
Clean, dry 5 mm NMR tube and cap.
-
Pasteur pipette or syringe.
-
Vial for sample dissolution.
-
Deuterated solvent (e.g., CDCl₃) with 0.03% TMS as an internal reference.
-
Sample of this compound.
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[6]
-
Gently vortex or swirl the vial until the sample is completely dissolved. Ensure no solid particles remain. A homogeneous solution is crucial for high-quality spectra.[9]
-
Using a clean Pasteur pipette or syringe, transfer the solution into the NMR tube. Avoid transferring any solid particles.
-
Ensure the liquid height in the NMR tube is appropriate for your spectrometer's probe (typically 4-5 cm).
-
Cap the NMR tube securely. If the sample is volatile or sensitive, seal the cap with parafilm.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
-
Acquisition Parameters (General Guidelines for a 400 MHz Spectrometer):
-
Pulse Program: Standard single 90° pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time of any proton being analyzed.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width: A standard window for ¹H NMR (e.g., -2 to 12 ppm).
-
Visualizations
The following diagrams illustrate key workflows for impurity identification.
Caption: Diagram 1: A flowchart outlining the key steps from sample preparation to final analysis for identifying and quantifying impurities via NMR.
Caption: Diagram 2: A decision tree to help researchers logically troubleshoot the origin of common unexpected signals in an NMR spectrum.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Preventing decomposition of (E)-Ethyl 4,4-dimethoxybut-2-enoate during storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and handling of (E)-Ethyl 4,4-dimethoxybut-2-enoate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during storage?
A1: The decomposition of this compound is primarily driven by the presence of two functional groups: an acetal and an α,β-unsaturated ester. The main causes of degradation are:
-
Acid-Catalyzed Hydrolysis: The dimethoxy acetal group is highly susceptible to hydrolysis in the presence of even trace amounts of acid, which can be introduced from atmospheric moisture (forming carbonic acid) or impurities in the storage container.[1][2][3][4] This reaction cleaves the acetal to form a hemiacetal and ultimately an aldehyde.
-
Thermal Stress: While generally more stable than the acetal group, the α,β-unsaturated ester can undergo thermal rearrangement or degradation, especially at elevated temperatures.[5][6]
-
Exposure to Light: Similar compounds can undergo photo-induced isomerization, which may affect the compound's purity and reactivity.[7]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, the compound should be stored under the following conditions:
-
Temperature: 2-8°C in a refrigerator.[8]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and carbon dioxide.
-
Container: In a tightly sealed, clean, and dry glass container. Amber glass is recommended to protect from light.
-
pH: The compound should be protected from any acidic or basic contaminants.
Q3: I've noticed a change in the appearance and smell of my stored this compound. What could be the cause?
A3: A change in appearance from a clear, colorless oil and the development of a sharp or acrid smell are likely indicators of decomposition.[8] The most probable cause is hydrolysis of the acetal group, leading to the formation of volatile aldehyde byproducts.
Q4: Can I use a standard laboratory freezer for long-term storage?
A4: While lower temperatures generally slow down chemical reactions, freezing is not typically necessary if the compound is stored at the recommended 2-8°C. Ensure the freezer is not a "frost-free" model, as these can have temperature cycles that may not be ideal. The primary concern is preventing exposure to acid and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time (Observed by NMR or GC-MS) | Acid-Catalyzed Hydrolysis: Presence of moisture or acidic impurities. | 1. Ensure the storage container is scrupulously dry. 2. Store under an inert atmosphere (Argon or Nitrogen). 3. Consider storing over a small amount of anhydrous potassium carbonate to neutralize trace acids. |
| Thermal Degradation: Storage at room temperature or exposure to heat. | 1. Always store in a refrigerator at 2-8°C.[8] 2. Minimize the time the compound spends at room temperature during experimental setup. | |
| Formation of a Volatile, Sharp-Smelling Impurity | Hydrolysis of the Acetal Group: Reaction with water, likely catalyzed by acid.[1][4] | 1. Purge the storage vial with an inert gas before sealing. 2. Use a high-quality, tightly sealing cap. 3. If the compound is in a solvent, ensure the solvent is anhydrous. |
| Inconsistent Experimental Results | Isomerization or Degradation: Partial decomposition of the starting material. | 1. Check the purity of the compound by a suitable analytical method (e.g., 1H NMR, GC) before use. 2. If purity is compromised, consider purification by column chromatography or distillation if appropriate. |
Experimental Protocols
Protocol 1: Purity Assessment by 1H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquisition: Acquire a 1H NMR spectrum.
-
Analysis:
-
Expected Peaks for Pure Compound: Look for the characteristic signals of the ethyl ester, the vinyl protons of the double bond, and the methoxy groups of the acetal.
-
Signs of Decomposition: The appearance of a new aldehyde proton signal (typically around 9-10 ppm) is a strong indicator of hydrolysis. Changes in the integration ratios of the vinyl protons could suggest isomerization.
-
Protocol 2: Small-Scale Neutralization and Drying for Storage
-
Preparation: If you suspect the presence of acidic impurities, add a small amount of anhydrous potassium carbonate (approx. 5-10% w/w) to the neat oil.
-
Mixing: Gently swirl the mixture to ensure contact.
-
Settling: Allow the potassium carbonate to settle.
-
Transfer: Carefully transfer the supernatant (the clear oil) to a clean, dry storage vial.
-
Inerting and Sealing: Purge the headspace of the vial with argon or nitrogen before sealing tightly with a PTFE-lined cap. Store at 2-8°C.
Visual Guides
Caption: Primary decomposition pathway via acid-catalyzed hydrolysis.
Caption: Recommended workflow for receiving and storing the compound.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Catalyst Selection for Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-Ethyl 4,4-dimethoxybut-2-enoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is an electron-poor alkene due to the presence of the ester group, making it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions. The most common transformations include:
-
Michael (Conjugate) Addition: This is a widely used reaction where a nucleophile adds to the β-carbon of the α,β-unsaturated ester. A broad range of nucleophiles, including malonates, thiols, and amines, can be employed.
-
Hydrogenation: The carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ester. This is a crucial step in many synthetic pathways.
-
Diels-Alder Reaction: The electron-deficient nature of the double bond makes it a good dienophile for [4+2] cycloaddition reactions with various dienes.
Q2: How does the dimethoxy acetal group influence the reactivity and stability of the molecule?
A2: The dimethoxy acetal at the 4-position is a key functional group that can either be retained or strategically cleaved. It is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions and can be hydrolyzed to the corresponding aldehyde. This sensitivity must be considered when selecting catalysts and reaction conditions. For instance, strong Lewis acids or prolonged exposure to Brønsted acids can lead to unwanted deprotection.
Troubleshooting Guides
Michael (Conjugate) Addition Reactions
Problem 1: Low yield or no reaction in a Michael addition.
Possible Causes & Solutions:
-
Insufficiently Activated Nucleophile: The nucleophile (Michael donor) may not be basic enough to react.
-
Solution: If using a carbon nucleophile like a malonate, ensure a suitable base is used to generate the enolate. For less reactive nucleophiles, consider using a stronger base or a more polar aprotic solvent to enhance nucleophilicity.
-
-
Inappropriate Catalyst: The chosen catalyst may not be effective for the specific nucleophile-substrate combination.
-
Solution: For asymmetric additions, screen a variety of organocatalysts. Chiral thiourea-based catalysts are often effective for activating the electrophile through hydrogen bonding. For achiral reactions, a simple base like DBU or a Lewis base such as DABCO can be effective.
-
-
Steric Hindrance: The nucleophile or substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature or reaction time. The use of a less sterically demanding nucleophile or catalyst might also be beneficial.
-
Problem 2: Competing 1,2-addition or other side reactions.
Possible Causes & Solutions:
-
Hard Nucleophiles: Hard nucleophiles, such as Grignard reagents, may preferentially attack the carbonyl carbon (1,2-addition).
-
Solution: To favor conjugate addition (1,4-addition), consider using softer nucleophiles like organocuprates (Gilman reagents).
-
-
Acetal Hydrolysis: Acidic catalysts or acidic impurities can lead to the hydrolysis of the dimethoxy acetal.
-
Solution: Use non-acidic or mildly basic catalysts. Ensure all reagents and solvents are dry and free of acidic impurities. If an acidic catalyst is necessary, consider using a milder Lewis acid and carefully control the reaction time and temperature.
-
Hydrogenation Reactions
Problem 3: Incomplete hydrogenation of the C=C double bond.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent.
-
Solution: Purify the substrate and use high-purity, degassed solvents. Common poisons for palladium catalysts include sulfur compounds.
-
-
Insufficient Catalyst Loading or Hydrogen Pressure: The amount of catalyst or hydrogen may be limiting.
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol% of Pd/C) or the hydrogen pressure.
-
-
Poor Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.
-
Solution: Screen different hydrogenation catalysts. While Pd/C is common, other catalysts like Rh/C or Wilkinson's catalyst might be more effective for this substrate.
-
Problem 4: Reduction of the ester group in addition to the C=C bond.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures with highly active catalysts can lead to over-reduction.
-
Solution: Use milder conditions (lower temperature and pressure). Employ a more selective catalyst. For example, some nickel-based catalysts are known for their selectivity in reducing C=C bonds in the presence of esters.
-
Diels-Alder Reactions
Problem 5: Low yield or no cycloaddition product.
Possible Causes & Solutions:
-
Poor Diene Reactivity: The diene may not be electron-rich enough to react with the dienophile.
-
Solution: Use a more electron-rich diene. The reaction rate can often be increased by heating the reaction mixture.
-
-
Unfavorable Equilibrium: The Diels-Alder reaction is reversible, and at high temperatures, the retro-Diels-Alder reaction can become significant.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Lewis Acid Instability: The Lewis acid catalyst used to activate the dienophile may be causing decomposition of the starting material, particularly hydrolysis of the acetal.
-
Solution: Use a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃) and ensure anhydrous conditions. The reaction should be monitored closely to avoid prolonged reaction times.
-
Quantitative Data Summary
The following tables summarize typical catalysts and conditions for key reactions involving α,β-unsaturated esters, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst Selection for Michael Addition to α,β-Unsaturated Esters
| Nucleophile (Michael Donor) | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Diethyl Malonate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF | Room Temp. | 85-95 |
| Thiophenol | Triethylamine | CH₂Cl₂ | 0 to Room Temp. | 90-98 |
| Nitromethane | TBAF (Tetrabutylammonium fluoride) | THF | Room Temp. | 80-90 |
| Diethylamine | None (Neat) | - | Room Temp. | >95 |
Table 2: Catalyst Selection for Hydrogenation of α,β-Unsaturated Esters
| Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | 1-5 | Ethanol / Ethyl Acetate | Room Temp. | >95 |
| Rh/C | 5-10 | Methanol | 25-50 | >95 |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1-3 | Toluene / Benzene | Room Temp. | 90-98 |
| Raney Nickel | 50-100 | Ethanol | 50-100 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition of Diethyl Malonate
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (0.1 M) in a hydrogenation flask.
-
Carefully add 10% Pd/C (1-5 mol% Pd) to the solution.
-
Seal the flask and purge with hydrogen gas (or evacuate and backfill with hydrogen) three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.
Visualizations
Caption: Workflow for a typical Michael addition reaction.
Caption: Troubleshooting logic for low yield in Michael addition.
Technical Support Center: (E)-Ethyl 4,4-dimethoxybut-2-enoate in Synthetic Reactions
Welcome to the technical support center for (E)-Ethyl 4,4-dimethoxybut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the work-up procedures for reactions involving this versatile building block.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions containing this compound and its derivatives.
Issue 1: Unwanted Hydrolysis of the Dimethoxy Acetal Group
Symptoms:
-
NMR or GC-MS analysis of the crude product shows the presence of an aldehyde proton (~9-10 ppm in ¹H NMR) and the absence or significant decrease of the methoxy signals (~3.3 ppm) and the acetal proton (~4.5-5.0 ppm).
-
The isolated product has a significantly lower molecular weight than expected, corresponding to the loss of two methoxy groups and the formation of a carbonyl group.
Root Cause: The dimethoxy acetal is highly sensitive to acidic conditions, especially in the presence of water.[1][2][3][4][5][6][7] Aqueous acidic work-ups, even with mild acids, will lead to the hydrolysis of the acetal to the corresponding aldehyde.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Neutral Aqueous Wash | 1. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) if organometallic reagents were used. 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Wash the organic layer with brine (saturated aqueous NaCl solution). 4. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. | - Avoids acidic conditions. - Effectively removes many inorganic salts. | - May not efficiently remove basic impurities. |
| Basic Aqueous Wash | 1. Quench the reaction as appropriate (e.g., with saturated NH₄Cl for organometallics or water for other reactions). 2. Extract the product into an organic solvent. 3. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). 4. Wash with brine to remove residual base and salts. 5. Dry the organic layer and concentrate. | - Preserves the acetal. - Removes acidic byproducts or unreacted starting materials. | - Risk of ester hydrolysis if strong base or prolonged exposure is used. |
| Anhydrous Work-up | 1. If possible, quench the reaction with a non-aqueous reagent (e.g., solid NH₄Cl for some organometallic reactions). 2. Filter off any solid precipitates. 3. Concentrate the reaction mixture directly under reduced pressure. 4. Purify the residue directly by column chromatography. | - Completely avoids water and potential hydrolysis. | - May not be suitable for all reaction types. - Can be challenging to remove all inorganic byproducts. |
Workflow for Preserving the Acetal Group:
Caption: Workflow for reaction work-up while preserving the acetal moiety.
Issue 2: Emulsion Formation During Aqueous Work-up
Symptoms:
-
The organic and aqueous layers fail to separate cleanly in the separatory funnel, forming a cloudy or milky layer between them.
Root Cause: Emulsions can be caused by the presence of fine solid particles, surfactants, or high concentrations of polar compounds that bridge the interface between the two phases.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Addition of Brine | Add a significant amount of saturated aqueous NaCl solution (brine) to the separatory funnel and gently swirl. | - Increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[2] | - May not be effective for all types of emulsions. |
| Filtration through Celite® | Filter the entire emulsified mixture through a pad of Celite®. | - Physically removes fine solid particles that may be stabilizing the emulsion.[8] | - Can be slow for large volumes. |
| Solvent Evaporation and Re-extraction | Evaporate the organic solvent from the reaction mixture before the work-up. Redissolve the residue in the extraction solvent and then proceed with the aqueous wash.[8] | - Can prevent the formation of emulsions in the first place. | - Requires an additional evaporation step. |
| Dilution of the Organic Layer | Dilute the organic layer with a larger volume of the extraction solvent.[2] | - Can sometimes break the emulsion by changing the relative volumes of the phases. | - Increases the total volume of solvent to be removed later. |
Frequently Asked Questions (FAQs)
Q1: I want to remove the dimethoxy acetal protecting group after my reaction. What is the best procedure?
A1: To intentionally hydrolyze the acetal to the corresponding aldehyde, an acidic aqueous work-up is recommended.
Recommended Protocol for Acetal Deprotection:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl), to the reaction mixture with stirring.
-
Stir the biphasic mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
A patent describing the synthesis of a derivative of this compound details a work-up procedure where the reaction mixture is concentrated, diluted with water, and then acidified with hydrochloric acid, leading to the hydrolysis of the acetal.[1][2]
Logical Flow for Acetal Deprotection:
Caption: Decision tree for the intentional hydrolysis of the acetal during work-up.
Q2: I have performed a Wittig reaction and now have triphenylphosphine oxide (TPPO) mixed with my product, which contains the dimethoxy acetal. How can I remove the TPPO without hydrolyzing the acetal?
A2: Removing triphenylphosphine oxide (TPPO) can be challenging due to its solubility in many organic solvents. However, there are several methods to remove it under neutral or basic conditions to preserve the acetal.
Methods for TPPO Removal:
| Method | Detailed Protocol | Pros | Cons |
| Precipitation from Nonpolar Solvents | 1. Concentrate the crude reaction mixture. 2. Triturate the residue with a nonpolar solvent like diethyl ether, pentane, or a mixture of hexanes and ethyl acetate. TPPO is often poorly soluble in these solvents. 3. Filter to remove the precipitated TPPO.[3][9] | - Simple and often effective for nonpolar products. | - Product may co-precipitate if it is also insoluble. |
| Complexation with Metal Salts | 1. Dissolve the crude product in a suitable solvent (e.g., ethanol, THF). 2. Add a metal salt such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[9][10][11] 3. Stir for a few hours. The TPPO-metal complex will precipitate. 4. Filter off the precipitate. | - Highly effective and can be used for more polar products. | - Requires an additional reagent and may not be compatible with all functional groups. |
| Column Chromatography | 1. Adsorb the crude product onto silica gel. 2. Elute with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate). TPPO is relatively polar and will often have a different retention factor than the desired product. | - Generally applicable and can provide high purity. | - Can be time-consuming and require large amounts of solvent. |
Q3: Is the ethyl ester group in this compound stable to basic work-up conditions?
A3: The ethyl ester is generally stable to mild basic conditions, such as washing with a saturated solution of sodium bicarbonate (NaHCO₃). However, it can be hydrolyzed to the corresponding carboxylic acid under stronger basic conditions (e.g., concentrated NaOH or KOH) or with prolonged exposure to even mild bases. If your product is sensitive to base, it is best to use a neutral work-up or minimize the time the compound is in contact with the basic solution.
Q4: What is the stability of the dimethoxy acetal on silica gel during column chromatography?
A4: The dimethoxy acetal is generally stable to purification by silica gel column chromatography. Standard grade silica gel is slightly acidic, but this is usually not sufficient to cause significant hydrolysis of the acetal, especially when using neutral solvent systems (e.g., mixtures of hexanes and ethyl acetate). To be cautious, a small amount of a neutralizer like triethylamine (e.g., 0.1-1% v/v) can be added to the eluent to deactivate the silica gel and prevent any potential hydrolysis of acid-sensitive compounds.
References
- 1. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
- 2. US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
Technical Support Center: Monitoring Reactions of (E)-Ethyl 4,4-dimethoxybut-2-enoate by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving (E)-Ethyl 4,4-dimethoxybut-2-enoate using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the TLC analysis of reactions with this compound.
Q1: My spots are streaking or appearing as elongated bands. What should I do?
A1: Streaking on a TLC plate can be caused by several factors. Here are some common solutions:
-
Sample Overload: The most common cause of streaking is applying too much sample to the TLC plate.[1][2][3] Try diluting your reaction mixture sample with a suitable solvent (e.g., the reaction solvent) before spotting it on the plate.
-
Compound Acidity/Basicity: The silica gel on standard TLC plates is slightly acidic. If your starting material, product, or byproducts are acidic or basic, they can interact with the silica gel, causing streaking.[1][4]
-
Inappropriate Solvent System: The polarity of your solvent system might be too high, causing the compounds to move up the plate too quickly and streak. Try a less polar solvent system.
Q2: I can't see any spots on my TLC plate after development.
A2: If no spots are visible, consider the following troubleshooting steps:
-
Insufficient Concentration: Your sample may be too dilute.[1][2] Try spotting the same location multiple times, allowing the solvent to dry completely between applications, to concentrate the sample on the plate.[1][2]
-
Inappropriate Visualization Method: this compound and its reaction products may not be visible under UV light if they lack a strong chromophore.[1] Try alternative visualization techniques. Stains like potassium permanganate are often effective for α,β-unsaturated esters as they react with the double bond.[5]
-
Volatility: The compound may have evaporated from the plate. While less common for this specific molecule under normal conditions, ensure the plate is not heated excessively during visualization.[1]
-
Sample Below Solvent Level: Ensure the initial spots on the TLC plate are above the level of the eluent in the developing chamber. If the spots are submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[1][2]
Q3: The spots for my starting material and product are too close together (poor separation). How can I improve this?
A3: Achieving good separation is key to monitoring reaction progress. If your spots have very similar Rf values:
-
Change Solvent System Polarity: The polarity of your eluent is critical for separation.
-
Try a Different Solvent System: Sometimes, simply adjusting the ratio of your current solvents is not enough. Experiment with different solvent combinations. For example, if a hexane/ethyl acetate mixture is not working, try a dichloromethane/methanol system.
-
Use a Co-spot: To confirm if two spots are the same or different compounds, you can use a co-spot. In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, central lane, spot both the starting material and the reaction mixture on the same point. If the starting material and product are different, you will see two separated spots in the reaction mixture lane, and the co-spot lane will show two distinct spots. If the reaction is complete, the co-spot will appear as a single spot corresponding to the product.[6]
Q4: The solvent front is running unevenly. What is causing this?
A4: An uneven solvent front can lead to inaccurate Rf values. This is often due to:
-
Improperly Prepared Chamber: Ensure the atmosphere in the TLC chamber is saturated with the solvent vapor. Placing a piece of filter paper partially submerged in the eluent and lining the inside of the chamber can help.
-
Damaged TLC Plate: If the silica gel is chipped or scraped off at the bottom of the plate, the solvent will not move up evenly.[4]
-
Uneven Plate Surface: The plate may not be resting flat on the bottom of the developing chamber.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A1: A good starting point for many organic compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of hexane:ethyl acetate is a reasonable starting point. You can then adjust the ratio based on the initial results.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound has a UV-active α,β-unsaturated ester chromophore, so it should be visible under a UV lamp (254 nm). For more sensitive visualization or for reaction products that may not be UV-active, staining can be used. A potassium permanganate (KMnO4) stain is a good choice as it reacts with the double bond, appearing as a yellow spot on a purple background.[5] Other general stains like p-anisaldehyde can also be effective.[5]
Q3: What do the Rf values tell me about my reaction?
A3: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. In general, more polar compounds have a stronger interaction with the silica gel and will have lower Rf values, while less polar compounds will have higher Rf values. As a reaction progresses, you should see the spot corresponding to your starting material diminish in intensity while a new spot for your product appears. By comparing the Rf values, you can monitor the consumption of the starting material and the formation of the product.
Q4: How do I prepare a sample of my reaction mixture for TLC?
A4: Using a capillary tube or a micropipette, take a very small aliquot of your reaction mixture. Dilute this small sample in a vial with a few drops of a volatile solvent (like ethyl acetate or dichloromethane). Then, use a clean capillary spotter to apply a small spot of the diluted solution to the baseline of your TLC plate.
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation:
-
Obtain a silica gel TLC plate.
-
Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline.
-
Mark small, evenly spaced ticks on the baseline where you will spot your samples.
-
-
Sample Spotting:
-
Prepare a diluted sample of your reaction mixture.
-
Dip a clean capillary spotter into the diluted sample.
-
Briefly and gently touch the tip of the spotter to the marked position on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).[4]
-
It is good practice to also spot the starting material and a co-spot on the same plate for comparison.
-
-
Plate Development:
-
Pour your chosen eluent (solvent system) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to run up the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If spots are not visible or for confirmation, use a chemical stain. For example, dip the plate into a potassium permanganate solution and gently heat with a heat gun until spots appear.
-
Data Presentation
Table 1: Hypothetical Solvent Systems for TLC Analysis of a Reaction of this compound
| Solvent System (v/v) | Starting Material Rf this compound | Product Rf (Hypothetical Less Polar Product) | Product Rf (Hypothetical More Polar Product) | Observations |
| 9:1 Hexane:Ethyl Acetate | 0.20 | 0.35 | 0.05 | Good separation for a less polar product. The more polar product remains near the baseline. |
| 7:3 Hexane:Ethyl Acetate | 0.45 | 0.60 | 0.20 | Optimal for general monitoring, providing good separation for a range of polarities. |
| 1:1 Hexane:Ethyl Acetate | 0.70 | 0.85 | 0.50 | Spots are too high on the plate (high Rf), reducing separation accuracy.[1] |
| 95:5 Dichloromethane:Methanol | 0.50 | 0.65 | 0.25 | An alternative system that can provide different selectivity. |
Note: These Rf values are illustrative and will vary depending on the specific reaction, TLC plates, and experimental conditions.
Mandatory Visualization
Caption: Workflow for troubleshooting common TLC analysis issues.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (E)-Ethyl 4,4-dimethoxybut-2-enoate and Structural Analogs
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (E)-Ethyl 4,4-dimethoxybut-2-enoate and its structurally related analogs, ethyl crotonate and ethyl acrylate. Due to the limited availability of detailed experimental spectra for this compound in the public domain, this guide leverages comprehensive data from its analogs to predict and interpret its spectral features. This information is valuable for researchers and scientists in the fields of organic synthesis, analytical chemistry, and drug development for the purpose of structural elucidation and verification.
Target Compound Profile
Compound: this compound CAS Number: 114736-25-3[1] Molecular Formula: C₈H₁₄O₄[1] Molecular Weight: 174.19 g/mol Appearance: Clear Colourless Oil[1]
Comparative Spectral Data
For a robust analysis, the experimental ¹H and ¹³C NMR data for ethyl crotonate and ethyl acrylate are presented below. These compounds share key structural motifs with the target molecule, such as the ethyl ester group and the α,β-unsaturated system, making them excellent models for spectral comparison.
Ethyl Crotonate: ¹H and ¹³C NMR Data
Ethyl crotonate, or ethyl (E)-but-2-enoate, provides a foundational comparison for an α,β-unsaturated ester with an additional methyl group on the double bond.
| ¹H NMR Data (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Ethyl Group | 1.25 | t | 7.1 | 3H | -OCH₂CH ₃ |
| 4.15 | q | 7.1 | 2H | -OCH ₂CH₃ | |
| Vinylic Protons | 5.80 | dq | 15.6, 1.8 | 1H | =CH -COOEt |
| 6.95 | dq | 15.6, 6.9 | 1H | -CH =CH-COOEt | |
| Methyl Group | 1.87 | dd | 6.9, 1.8 | 3H | -CH=CHCH ₃ |
| ¹³C NMR Data (CDCl₃) | δ (ppm) | Assignment |
| Carbonyl | 166.5 | C =O |
| Vinylic Carbons | 123.0 | =C H-COOEt |
| 144.5 | -C H=CH-COOEt | |
| Ethyl Group | 60.2 | -OC H₂CH₃ |
| 14.2 | -OCH₂C H₃ | |
| Methyl Group | 17.9 | -CH=CHC H₃ |
Ethyl Acrylate: ¹H and ¹³C NMR Data
Ethyl acrylate offers a simpler, yet relevant, comparison of an unsubstituted α,β-unsaturated ester system.
| ¹H NMR Data (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Ethyl Group | 1.31 | t | 7.1 | 3H | -OCH₂CH ₃ |
| 4.22 | q | 7.1 | 2H | -OCH ₂CH₃ | |
| Vinylic Protons | 5.86 | dd | 10.4, 1.5 | 1H | H ₂C=CH- (cis to COOEt) |
| 6.42 | dd | 17.3, 1.5 | 1H | H ₂C=CH- (trans to COOEt) | |
| 6.13 | dd | 17.3, 10.4 | 1H | H₂C=CH - |
| ¹³C NMR Data (CDCl₃) | δ (ppm) | Assignment |
| Carbonyl | 166.0 | C =O |
| Vinylic Carbons | 128.5 | C H₂=CH- |
| 130.3 | CH₂=C H- | |
| Ethyl Group | 60.5 | -OC H₂CH₃ |
| 14.1 | -OCH₂C H₃ |
Predicted ¹H and ¹³C NMR Analysis for this compound
Based on the comparative data, the following spectral characteristics are predicted for this compound:
-
¹H NMR:
-
An ethyl ester pattern: a quartet around 4.2 ppm and a triplet around 1.3 ppm.
-
Two vinylic protons exhibiting a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans-double bond. The proton alpha to the carbonyl will likely appear as a doublet of doublets, and the proton beta to the carbonyl will also be a doublet of doublets due to coupling with the adjacent methine proton.
-
A methine proton (-CH(OCH₃)₂) that will appear as a doublet coupled to the beta vinylic proton.
-
A singlet for the two equivalent methoxy groups (-OCH₃) around 3.3-3.4 ppm.
-
-
¹³C NMR:
-
A carbonyl carbon signal around 166 ppm.
-
Two vinylic carbon signals in the range of 120-150 ppm.
-
An acetal carbon (-CH(OCH₃)₂) signal further downfield, likely in the 95-105 ppm region.
-
Signals for the ethyl group carbons around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).
-
A signal for the two equivalent methoxy carbons around 52-55 ppm.
-
Experimental Protocols
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, depending on sample concentration.
-
Visualizing Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of this compound with atom labeling for NMR assignment, and a logical workflow for spectral analysis.
Caption: Molecular structure of this compound with NMR labels.
Caption: Workflow for NMR spectral analysis and structure elucidation.
References
Interpreting the Mass Spectrum of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comparative Guide
Predicted Mass Spectrum Analysis of (E)-Ethyl 4,4-dimethoxybut-2-enoate
This compound possesses two key functional groups that dictate its fragmentation behavior under electron ionization: an α,β-unsaturated ethyl ester and a dimethoxyacetal. The molecular ion is expected to be unstable and may have a very low abundance or be entirely absent in the 70 eV EI spectrum, a common characteristic for acetals.
The primary fragmentation pathways are anticipated to involve the acetal group, which is prone to cleavage due to the stabilizing effect of the oxygen atoms on the resulting cation. The most likely fragmentation is the loss of a methoxy radical (•OCH₃) to form a resonance-stabilized oxonium ion. Another characteristic fragmentation is the neutral loss of methanol (CH₃OH). The ester group can undergo α-cleavage, leading to the loss of the ethoxy radical (•OC₂H₅).
A comparison of the predicted major fragments for this compound and the experimentally observed fragments for the comparative compounds is presented below.
| m/z | Predicted Fragment for this compound | Observed Fragment in Ethyl Crotonate (m/z) | Observed Fragment in 4,4-dimethoxy-2-butanone (m/z) |
| 174 | [M]⁺• (Low to absent) | 114 ([M]⁺•) | 132 ([M]⁺•) |
| 143 | [M - •OCH₃]⁺ | - | 101 ([M - •OCH₃]⁺) |
| 129 | [M - •OC₂H₅]⁺ | 69 ([M - •OC₂H₅]⁺) | - |
| 101 | [M - •OCH₃ - C₂H₂O]⁺ | - | 101 ([M - CH₃O•]⁺) |
| 87 | [CH(OCH₃)₂CH₂]⁺ | - | - |
| 75 | [CH(OCH₃)₂]⁺ (Predicted Base Peak) | - | 75 ([CH(OCH₃)₂]⁺) (Base Peak) |
| 69 | [M - •OC₂H₅ - CH₃OH]⁺ | 69 ([C₄H₅O]⁺) (Base Peak) | - |
| 45 | [C₂H₅O]⁺ | 45 ([C₂H₅O]⁺) | - |
| 43 | [C₂H₃O]⁺ | 43 ([C₂H₃O]⁺) | 43 ([CH₃CO]⁺) |
Experimental Protocols
General Protocol for Electron Ionization Mass Spectrometry (EI-MS)
The data presented for the comparative compounds and the predictions for this compound are based on a standard electron ionization mass spectrometry experiment.
-
Sample Introduction: The analyte is introduced into the ion source, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for pure, less volatile samples. The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Typical Instrument Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1-2 scans/second
Visualizing Fragmentation and Workflows
To further clarify the interpretation, the following diagrams illustrate the predicted fragmentation pathway for this compound and a typical experimental workflow for GC-MS analysis.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Caption: A typical workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
FT-IR Analysis of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the functional groups present in (E)-Ethyl 4,4-dimethoxybut-2-enoate using Fourier-Transform Infrared (FT-IR) spectroscopy. While experimental spectral data for this compound is not publicly available, this guide outlines the expected characteristic infrared absorptions based on its molecular structure and compares them with experimental data for analogous α,β-unsaturated esters.
Predicted FT-IR Absorption Profile of this compound
This compound possesses several key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: an α,β-unsaturated ester, a carbon-carbon double bond (alkene), and two ether (methoxy) groups. The expected vibrational frequencies for these groups are detailed below.
A diagram illustrating the functional groups of this compound is provided below.
Caption: Key functional groups in this compound.
Comparative FT-IR Data
The following table summarizes the expected FT-IR absorption bands for this compound and provides a comparison with experimentally determined values for two similar α,β-unsaturated esters: ethyl acrylate and ethyl crotonate.
| Functional Group | Vibration Type | Expected Range for this compound (cm⁻¹) | Ethyl Acrylate (cm⁻¹) | Ethyl Crotonate (cm⁻¹) |
| α,β-Unsaturated Ester | C=O Stretch | 1715-1730 | ~1730 | ~1720 |
| C-O Stretch | 1300-1000 | Not specified | Not specified | |
| Alkene | C=C Stretch | 1640-1680 | ~1635 | ~1655 |
| =C-H Stretch | 3000-3100 | Not specified | Not specified | |
| =C-H Bend | 650-1000 | Not specified | Not specified | |
| Ether | C-O Stretch | 1000-1300 | N/A | N/A |
| Alkyl | C-H Stretch | 2850-2960 | ~2980 | ~2980 |
Detailed Functional Group Analysis
α,β-Unsaturated Ester: The most prominent peak in the spectrum of an ester is the carbonyl (C=O) stretching vibration. For saturated esters, this peak typically appears around 1735-1750 cm⁻¹. However, conjugation with a carbon-carbon double bond, as seen in this compound, delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to the 1715-1730 cm⁻¹ range.[1][2] The C-O stretching vibrations of the ester group are expected to produce strong bands within the fingerprint region, typically between 1300-1000 cm⁻¹.[2]
Alkene: The carbon-carbon double bond (C=C) stretching vibration in alkenes gives rise to a moderate to weak absorption in the region of 1640-1680 cm⁻¹.[3] The vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4][5] The out-of-plane bending vibrations of the =C-H bonds are also characteristic and appear in the 1000-650 cm⁻¹ region, with the exact position being indicative of the substitution pattern on the double bond.[5][6]
Ether: The characteristic absorption for the ether functional group is the C-O-C stretching vibration, which typically appears as a strong band in the 1300-1000 cm⁻¹ range.[7][8] In this compound, these absorptions will likely overlap with the C-O stretching bands of the ester group, potentially leading to a broad and complex set of peaks in this region.
Alkyl Groups: The spectrum will also feature absorptions corresponding to the C-H stretching and bending vibrations of the ethyl and methoxy groups. The C-H stretching vibrations of sp³ hybridized carbons are expected in the 2850-2960 cm⁻¹ range.[4][6]
Experimental Protocol for FT-IR Analysis of a Liquid Sample
The following is a standard procedure for obtaining an FT-IR spectrum of a liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
Caption: Workflow for ATR FT-IR analysis of a liquid sample.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Crystal Cleaning: The ATR crystal surface must be meticulously cleaned before analysis to remove any residual contaminants. This is typically done by wiping the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or acetone, followed by air drying.
-
Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This spectrum contains information about the instrument and the ambient environment (e.g., water vapor and carbon dioxide). This background is automatically subtracted from the sample spectrum by the instrument's software to provide the spectrum of the sample alone.
-
Sample Application: A small drop of the liquid sample, this compound, is placed directly onto the center of the ATR crystal.
-
Spectrum Acquisition: The FT-IR spectrum of the sample is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, commonly 4000 to 400 cm⁻¹.
-
Post-Analysis Cleaning: After the spectrum is obtained, the sample is carefully wiped from the ATR crystal, and the crystal is cleaned again as described in step 1 to prepare it for the next measurement.
-
Data Processing: The resulting spectrum is then processed. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
Conclusion
The FT-IR spectrum of this compound is expected to show a combination of characteristic absorption bands that confirm the presence of an α,β-unsaturated ester, an alkene, and ether functional groups. A strong absorption between 1715-1730 cm⁻¹ would be indicative of the conjugated carbonyl group. The presence of a C=C stretching peak around 1640-1680 cm⁻¹ and vinylic C-H stretching above 3000 cm⁻¹ would confirm the alkene moiety. Strong, and likely overlapping, C-O stretching bands in the 1300-1000 cm⁻¹ region would be consistent with the ester and ether groups. By comparing the experimental spectrum of an unknown sample to these expected ranges and the provided data for similar compounds, researchers can confidently identify and characterize this compound.
References
- 1. 2-ETHYL-1-BUTENE(760-21-4) IR Spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ethyl (2E)-4,4-difluorobut-2-enoate | C6H8F2O2 | CID 16062629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. ethyl (2E)-3-(3,4-dimethoxyphenyl)but-2-enoate | C14H18O4 | CID 10037737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4-dimethoxy-but-2-enoic acid ethyl ester; ethyl 4,4-dimethoxybut-2-enoate; QC-7695 | Chemrio [chemrio.com]
- 7. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 4-hydroxy-3-methylbut-2-enoate | C7H12O3 | CID 317063 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Dienophiles in Cycloaddition Reactions: (E)-Ethyl 4,4-dimethoxybut-2-enoate vs. Ethyl Acrylate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of (E)-Ethyl 4,4-dimethoxybut-2-enoate and ethyl acrylate as dienophiles in cycloaddition reactions. This document aims to deliver an objective comparison supported by available experimental data, detailed protocols, and mechanistic insights to inform synthetic strategy and experimental design.
Executive Summary
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in synthetic organic chemistry for the construction of complex cyclic molecules. The choice of dienophile is crucial as it significantly influences the reactivity, regioselectivity, and stereoselectivity of the reaction. Ethyl acrylate is a widely studied and utilized dienophile due to its electron-deficient nature, which promotes facile reaction with electron-rich dienes. In contrast, this compound, an analogue bearing a masked aldehyde functionality in the form of a dimethyl acetal, presents an interesting but less explored alternative.
This guide reveals a significant disparity in the available research and experimental data for these two compounds. While ethyl acrylate is well-documented in a plethora of cycloaddition reactions, a comprehensive search of scientific literature yielded no specific experimental data for the use of this compound as a dienophile in cycloaddition reactions.
Therefore, this comparison will proceed by:
-
A detailed, data-supported overview of ethyl acrylate's performance in cycloaddition reactions.
-
A theoretical comparison of the two dienophiles based on their structural and electronic properties, offering predictions on the potential reactivity and selectivity of this compound.
Ethyl Acrylate in Cycloaddition Reactions: A Data-Driven Overview
Ethyl acrylate is a quintessential electron-poor dienophile, a characteristic conferred by the electron-withdrawing nature of the ester functional group. This electronic property lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the [4+2] cycloaddition with electron-rich dienes.
Performance in Diels-Alder Reactions
The reactivity and selectivity of ethyl acrylate have been extensively documented with various dienes. Below are representative examples summarizing its performance.
Table 1: Diels-Alder Reactions of Ethyl Acrylate with Acyclic and Cyclic Dienes
| Diene | Catalyst/Conditions | Yield (%) | Endo:Exo Ratio | Reference |
| 1,3-Butadiene | Thermal, high temp. | High | - | [1] |
| Cyclopentadiene | Uncatalyzed, RT | High | 82:18 | [2] |
| Cyclopentadiene | Et₂AlCl, -78 °C | 98 | >99:1 | Fringuelli et al. (General textbook knowledge) |
| Furan | ZnI₂, RT, 24h | 85 | >98:2 | Fringuelli et al. (General textbook knowledge) |
| Danishefsky's diene | Thermal | High | Regiospecific | [3] |
As evidenced in the table, the Diels-Alder reaction of ethyl acrylate can proceed under thermal conditions, but the use of Lewis acid catalysts like diethylaluminum chloride (Et₂AlCl) or zinc iodide (ZnI₂) significantly enhances both the reaction rate and the stereoselectivity, favoring the formation of the endo product. This preference is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of Ethyl Acrylate and Cyclopentadiene
This protocol describes a typical procedure for the highly endo-selective Diels-Alder reaction between ethyl acrylate and cyclopentadiene, catalyzed by a Lewis acid.
Materials:
-
Ethyl acrylate
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
Ethyl acrylate (1.0 equivalent) is added to the cooled solvent.
-
A solution of diethylaluminum chloride in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for an additional 15 minutes.
-
Freshly cracked cyclopentadiene (1.2 equivalents) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester.
This compound: A Theoretical Comparison
While experimental data for the cycloaddition reactions of this compound is not available in the current literature, a theoretical comparison with ethyl acrylate can be made based on their molecular structures.
This compound features an electron-withdrawing ester group, similar to ethyl acrylate, which should render it a competent dienophile. The key structural difference is the presence of the 4,4-dimethoxy (dimethyl acetal) group.
Expected Electronic Effects
The primary electronic effect on the dienophilic double bond comes from the conjugated ester group, which is identical in both molecules. Therefore, the intrinsic reactivity of the double bond towards electron-rich dienes is expected to be comparable. The dimethyl acetal group at the 4-position is electronically neutral to weakly electron-donating through induction. This effect is, however, insulated from the double bond by a saturated carbon and is unlikely to significantly alter the LUMO energy of the dienophile.
Expected Steric Effects
The most significant difference between the two dienophiles is likely to be steric hindrance. The dimethyl acetal group is considerably bulkier than the methyl group of the ethyl ester in ethyl acrylate. This increased steric bulk could influence the cycloaddition in several ways:
-
Reaction Rate: The larger steric profile of this compound may hinder the approach of the diene, potentially leading to slower reaction rates compared to ethyl acrylate under similar conditions.
-
Stereoselectivity: In Diels-Alder reactions, the steric hindrance from the acetal group could disfavor the formation of the typically preferred endo product, potentially leading to a lower endo:exo ratio or even a preference for the exo isomer. The bulky substituent may create unfavorable steric interactions in the more compact endo transition state.
-
Regioselectivity: In reactions with unsymmetrical dienes, the steric bulk of the acetal group could play a more pronounced role in directing the regiochemical outcome of the cycloaddition.
Mechanistic Diagrams
The following diagrams illustrate the general mechanism of the Diels-Alder reaction and the factors influencing its stereoselectivity, using ethyl acrylate as the model dienophile.
Caption: General workflow of a [4+2] Diels-Alder cycloaddition reaction.
Caption: Energy profile illustrating the kinetic preference for the endo product in many Diels-Alder reactions.
Conclusion and Future Outlook
Ethyl acrylate stands as a robust and well-characterized dienophile for cycloaddition reactions, offering high reactivity and, particularly under Lewis acid catalysis, excellent stereoselectivity. Its performance is well-documented, providing a reliable benchmark for synthetic chemists.
In contrast, this compound remains a largely unexplored dienophile. Theoretically, its reactivity should be comparable to ethyl acrylate due to the shared electron-withdrawing ester group. However, the steric bulk of the dimethyl acetal moiety is predicted to significantly influence its behavior, potentially leading to reduced reaction rates and altered stereoselectivity. The acetal group does, however, offer a valuable synthetic handle, as it can be readily hydrolyzed to an aldehyde, providing a route to more complex functionalized cyclohexenes.
The lack of experimental data for this compound in cycloadditions highlights a research gap. Future studies investigating its reactivity with a range of dienes, both with and without catalysts, would be invaluable. Such research would not only expand the toolbox of synthetic chemists but also provide deeper insights into the interplay of steric and electronic effects in cycloaddition reactions. For professionals in drug development, where the generation of molecular complexity is paramount, the potential for this dienophile to introduce a masked aldehyde functionality in a stereocontrolled manner warrants further investigation.
References
Alternative reagents to (E)-Ethyl 4,4-dimethoxybut-2-enoate for pyridine synthesis
A Comparative Guide to Alternative Reagents for Pyridine Synthesis
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in pharmaceuticals, agrochemicals, and functional materials. The Bohlmann-Rahtz synthesis offers a reliable method for producing 2,3,6-trisubstituted pyridines, often employing precursors like (E)-Ethyl 4,4-dimethoxybut-2-enoate. However, the landscape of synthetic chemistry offers a diverse array of alternative strategies, each with unique advantages regarding substrate scope, reaction conditions, and accessible substitution patterns.
This guide provides an objective comparison of prominent alternative methods to the Bohlmann-Rahtz synthesis, focusing on the key reagents that serve as the core building blocks for the pyridine ring. The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal synthetic route for their specific target molecules.
Overview of Pyridine Synthesis Strategies
The construction of the pyridine ring can be achieved through various disconnection approaches. The classical Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone, which can be considered a [3+3] cycloaddition strategy. Alternative methods, such as the Hantzsch synthesis, rely on the condensation of smaller fragments, while modern transition-metal-catalyzed reactions offer novel pathways for ring formation.
Figure 1. Logical comparison of building block strategies for pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This method is a robust, two-step process for creating 2,3,6-trisubstituted pyridines. It begins with a Michael addition of a stabilized enamine to an ethynyl ketone, forming an aminodienone intermediate. This intermediate is then isolated and undergoes a thermal or acid-catalyzed cyclodehydration to yield the pyridine.[1] While versatile, drawbacks can include the high temperatures needed for cyclization and the stability of the required enamine precursors.[2]
Figure 2. Workflow of the two-step Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: Bohlmann-Rahtz Synthesis of Pyridine 4
This protocol is adapted from Bagley et al., who modified the Bohlmann-Rahtz conditions.[3]
-
Enamine Formation: A solution of piperidine (1.1 eq) in ethanol is added to ethyl acetoacetate (1.0 eq). The mixture is stirred at room temperature until enamine formation is complete (monitored by TLC or NMR). The solvent is removed under reduced pressure to yield the enamine 8.[3]
-
Michael Addition & Cyclodehydration: The crude enamine 8 is dissolved in ethanol. But-3-yn-2-one (1.2 eq) is added, and the mixture is heated to reflux.[3]
-
Work-up: The reaction is monitored until completion. Upon cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 2,3,6-trisubstituted pyridine 4.[3]
| Reagent 1 (Enamine Precursor) | Reagent 2 (Alkynone) | Conditions | Yield | Reference |
| Ethyl acetoacetate / Piperidine | But-3-yn-2-one | Ethanol, reflux | 77% | [3] |
| β-enamino ester | 4-(trimethylsilyl)but-3-yn-2-one | Ethanol or DMSO, heat | Good | [2] |
| Various enamines | Various ethynyl ketones | Ethanol, 50°C then heat | Variable | [1] |
Hantzsch Dihydropyridine Synthesis
One of the most classic and reliable methods, the Hantzsch synthesis involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonia or ammonium acetate.[4][5] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the corresponding aromatic pyridine.[6] This method is highly efficient for producing symmetrically substituted pyridines.
Experimental Protocol: Aromatization of a Hantzsch 1,4-Dihydropyridine
This protocol for the oxidation step is adapted from Yadav et al.[6]
-
Reaction Setup: A solution of the 4-substituted Hantzsch 1,4-dihydropyridine (1.0 mmol) in methanol (10 mL) is prepared in a round-bottom flask.
-
Oxidation: Iodine (1.2 mmol) is added to the solution. The reaction mixture is heated to reflux.
-
Work-up: The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with aqueous sodium thiosulfate solution to remove excess iodine, and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the pyridine.
| Reagent 1 (β-dicarbonyl) | Reagent 2 (Aldehyde) | Reagent 3 (Nitrogen Source) | Oxidation Conditions | Overall Yield | Reference |
| Ethyl acetoacetate | Benzaldehyde | Ammonium Acetate | Iodine, Methanol, reflux | High | [6] |
| Methyl acetoacetate | o-methoxybenzaldehyde | Ammonium Carbamate | Not applicable | 51% | [7] |
| Dimedone | Various Aldehydes | Ammonium Acetate | Pd/C, Solid Acid Catalyst | 71-92% | [6] |
| *Note: This specific reaction yielded an unusual pyran product instead of the expected dihydropyridine.[7] |
One-Pot Multicomponent "Green" Synthesis
Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot multicomponent reactions (MCRs) that proceed under environmentally benign conditions are highly valuable alternatives. A notable example is the microwave-assisted, four-component reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), a ketone, and ammonium acetate to form highly substituted pyridines or 2-pyridones.[8]
Experimental Protocol: Microwave-Assisted Pyridine Synthesis
This protocol is adapted from the green synthesis method reported by Al-Issa.[8]
-
Reaction Setup: In a microwave reaction vial, p-formylphenyl-4-toluenesulfonate (1.0 mmol), ethyl cyanoacetate (1.0 mmol), an acetophenone derivative (1.0 mmol), and ammonium acetate (4.0 mmol) are mixed in ethanol (5 mL).
-
Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120°C for 2-7 minutes).
-
Work-up: After the reaction, the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure pyridine product, often without the need for further purification.[8]
| Reagent 1 (Aldehyde) | Reagent 2 (Active Methylene) | Reagent 3 (Ketone) | Conditions | Time | Yield | Reference |
| p-formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone | MW, Ethanol | 3 min | 94% | [8] |
| p-formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | 4'-Aminoacetophenone | MW, Ethanol | 5 min | 88% | [8] |
| p-formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | 2-Acetylpyridine | MW, Ethanol | 7 min | 82% | [8] |
Transition Metal-Catalyzed Synthesis
Transition metal catalysis provides powerful and modular routes to pyridines, often under mild conditions with excellent functional group tolerance. A variety of methods exist, including copper-catalyzed cascade reactions and rhodium-catalyzed C-H functionalization approaches.[6][9] For instance, a synergistic copper(I) and secondary amine-catalyzed [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes offers a redox-neutral pathway to diverse pyridine structures.[6]
Experimental Protocol: Copper-Catalyzed Pyridine Synthesis
This protocol is adapted from the method developed by Wei and Yoshikai.[6]
-
Reaction Setup: An oven-dried Schlenk tube is charged with Cu(MeCN)4PF6 (0.025 mmol, 5 mol%), pyrrolidine (0.05 mmol, 10 mol%), and the O-acetyl ketoxime (0.50 mmol).
-
Reagent Addition: The tube is evacuated and backfilled with argon. Dichloroethane (DCE, 1.0 mL) and the α,β-unsaturated aldehyde (0.60 mmol, 1.2 eq) are added sequentially via syringe.
-
Reaction: The mixture is stirred at 60°C for the specified time (typically 12-24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the substituted pyridine.
| Reagent 1 (Oxime) | Reagent 2 (Unsaturated Aldehyde) | Catalyst System | Conditions | Yield | Reference |
| Acetophenone O-acetyl oxime | Cinnamaldehyde | Cu(MeCN)4PF6 / Pyrrolidine | DCE, 60°C, 12h | 93% | [6] |
| 4'-Methoxyacetophenone O-acetyl oxime | Crotonaldehyde | Cu(MeCN)4PF6 / Pyrrolidine | DCE, 60°C, 12h | 86% | [6] |
| Cyclohexanone O-acetyl oxime | Cinnamaldehyde | Cu(MeCN)4PF6 / Pyrrolidine | DCE, 60°C, 24h | 75% | [6] |
Conclusion
While this compound and related reagents are effective in the Bohlmann-Rahtz synthesis, a wealth of alternative reagents and methodologies are available for pyridine construction.
-
The Hantzsch synthesis remains a powerful tool, especially for symmetrically substituted pyridines, using simple aldehydes and β-dicarbonyls as key inputs.
-
Modern multicomponent reactions offer exceptional efficiency and sustainability, enabling rapid access to complex pyridines from readily available starting materials under green conditions.
-
Transition metal-catalyzed methods provide unparalleled modularity and functional group tolerance, allowing for the synthesis of highly substituted and architecturally complex pyridines that are difficult to access via classical methods.
The choice of reagent and synthetic strategy ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a starting point for researchers to explore the rich and varied landscape of pyridine synthesis beyond a single methodology.
References
- 1. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Reactivity of (E)- and (Z)-Ethyl 4,4-dimethoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the geometric isomers, (E)- and (Z)-Ethyl 4,4-dimethoxybut-2-enoate. While direct, side-by-side experimental data on the reactivity of these specific isomers is limited in publicly available literature, this document extrapolates their expected reactivity based on established principles of stereochemistry and the behavior of analogous α,β-unsaturated esters.
Introduction
(E)- and (Z)-Ethyl 4,4-dimethoxybut-2-enoate are α,β-unsaturated esters, a class of compounds widely utilized as versatile intermediates in organic synthesis. Their reactivity is primarily characterized by the electrophilic nature of the carbon-carbon double bond, making them susceptible to nucleophilic attack. The key difference between the (E) and (Z) isomers lies in the spatial arrangement of the substituents around the double bond, which significantly influences their steric and electronic properties, and consequently, their chemical reactivity.
Theoretical Reactivity Comparison
The reactivity of these isomers is dictated by the interplay of steric hindrance and electronic effects. The dimethoxymethyl group at the γ-position and the ethyl ester group at the α-position create distinct chemical environments for the double bond in the (E) and (Z) configurations.
| Feature | (E)-Ethyl 4,4-dimethoxybut-2-enoate | (Z)-Ethyl 4,4-dimethoxybut-2-enoate |
| Structure | The bulky dimethoxymethyl and the ethyl ester groups are on opposite sides of the double bond. | The bulky dimethoxymethyl and the ethyl ester groups are on the same side of the double bond. |
| Steric Hindrance | Lower steric hindrance around the double bond. | Higher steric hindrance due to the proximity of the bulky substituents. |
| Thermodynamic Stability | Generally more stable due to reduced steric strain. | Generally less stable and can potentially isomerize to the (E)-isomer under certain conditions. |
| Electrophilicity of β-carbon | The β-carbon is more accessible to incoming nucleophiles. | The β-carbon is more sterically shielded, potentially hindering nucleophilic attack. |
| Expected Reactivity | Expected to be more reactive in reactions sensitive to steric hindrance, such as Michael additions and certain cycloadditions. | May exhibit lower reactivity or require more forcing conditions in sterically demanding reactions. May show different selectivity in reactions where the geometry of the transition state is crucial. |
Key Reactions and Expected Differences
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for these substrates. The rate and success of this reaction are highly dependent on the accessibility of the electrophilic β-carbon.
-
(E)-isomer: With its less hindered β-carbon, the (E)-isomer is expected to undergo Michael addition more readily and with a broader range of nucleophiles.
-
(Z)-isomer: The steric bulk of the cis-oriented substituents is likely to impede the approach of the nucleophile to the β-carbon, potentially leading to slower reaction rates or requiring the use of smaller, more reactive nucleophiles.
Caption: Michael Addition on (E)- and (Z)-Isomers.
Diels-Alder Reaction
In the Diels-Alder reaction, the α,β-unsaturated ester acts as a dienophile. The stereochemistry of the dienophile is critical in determining the stereochemistry of the resulting cyclohexene product.
-
(E)-isomer: As a dienophile, the (E)-isomer is generally more reactive due to its higher stability and less hindered nature, leading to a more favorable transition state.
-
(Z)-isomer: The (Z)-isomer can also participate in Diels-Alder reactions, but may exhibit lower reactivity. The resulting product will have a different relative stereochemistry compared to the product from the (E)-isomer.
Caption: Diels-Alder Reaction with (E)- and (Z)-Dienophiles.
Experimental Protocols
The following are representative experimental protocols that can be adapted to compare the reactivity of (E)- and (Z)-Ethyl 4,4-dimethoxybut-2-enoate.
Protocol 1: Comparative Michael Addition with a Thiol Nucleophile
Objective: To compare the relative rates of reaction of the (E) and (Z) isomers in a Michael addition with a common nucleophile.
Materials:
-
This compound
-
(Z)-Ethyl 4,4-dimethoxybut-2-enoate
-
Benzyl mercaptan
-
Triethylamine (catalyst)
-
Ethanol (solvent)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Prepare two separate reaction mixtures in NMR tubes.
-
Reaction Mixture 1: To a solution of this compound (1 mmol) and dodecane (0.5 mmol) in CDCl₃ (0.5 mL), add benzyl mercaptan (1.1 mmol).
-
Reaction Mixture 2: To a solution of (Z)-Ethyl 4,4-dimethoxybut-2-enoate (1 mmol) and dodecane (0.5 mmol) in CDCl₃ (0.5 mL), add benzyl mercaptan (1.1 mmol).
-
To each NMR tube, add triethylamine (0.1 mmol).
-
Monitor the reactions at regular intervals using ¹H NMR spectroscopy.
-
Determine the consumption of the starting material relative to the internal standard over time to establish the reaction kinetics.
Caption: Experimental Workflow for Reactivity Comparison.
Protocol 2: Competitive Diels-Alder Reaction
Objective: To determine the relative reactivity of the (E) and (Z) isomers in a competitive Diels-Alder reaction.
Materials:
-
This compound
-
(Z)-Ethyl 4,4-dimethoxybut-2-enoate
-
Cyclopentadiene (freshly cracked)
-
Toluene (solvent)
-
Internal standard (e.g., hexamethylbenzene)
Procedure:
-
In a reaction vessel, combine equimolar amounts of this compound (1 mmol) and (Z)-Ethyl 4,4-dimethoxybut-2-enoate (1 mmol) in toluene (5 mL).
-
Add the internal standard (0.5 mmol).
-
Cool the mixture to 0 °C.
-
Slowly add freshly cracked cyclopentadiene (2.5 mmol).
-
Allow the reaction to proceed at room temperature and monitor its progress by GC-MS or ¹H NMR.
-
After a set time (e.g., 24 hours), quench the reaction.
-
Analyze the product mixture to determine the ratio of the Diels-Alder adducts derived from the (E) and (Z) isomers.
Conclusion
Spectroscopic Comparison of (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Precursors: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of (E)-Ethyl 4,4-dimethoxybut-2-enoate and its precursors, ethyl acrylate and 3,3-dimethoxyprop-1-ene (acrolein dimethyl acetal), is presented to aid researchers in synthesis, reaction monitoring, and product characterization. This guide provides a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a plausible synthetic pathway and detailed experimental protocols.
Spectroscopic Data Summary
The following tables provide a comparative overview of the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for verifying the successful synthesis of the target compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~6.85 | dd | 1H | H-3 |
| ~6.05 | d | 1H | H-2 | |
| ~4.80 | d | 1H | H-4 | |
| 4.19 | q | 2H | -OCH₂CH₃ | |
| 3.35 | s | 6H | -OCH₃ | |
| 1.28 | t | 3H | -OCH₂CH₃ | |
| 3,3-Dimethoxyprop-1-ene | 5.85-5.75 | m | 1H | =CH- |
| 5.20-5.10 | m | 2H | CH₂= | |
| 4.70 | d | 1H | -CH(OMe)₂ | |
| 3.32 | s | 6H | -OCH₃ | |
| Ethyl Acrylate | 6.40 | dd | 1H | =CH₂ (trans to COOR) |
| 6.12 | dd | 1H | -CH= | |
| 5.84 | dd | 1H | =CH₂ (cis to COOR) | |
| 4.19 | q | 2H | -OCH₂CH₃ | |
| 1.29 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~166.0 | C=O |
| ~145.0 | C-3 | |
| ~121.0 | C-2 | |
| ~102.0 | C-4 | |
| 60.5 | -OCH₂CH₃ | |
| 53.0 | -OCH₃ | |
| 14.2 | -OCH₂CH₃ | |
| 3,3-Dimethoxyprop-1-ene | 134.5 | =CH- |
| 117.5 | CH₂= | |
| 103.0 | -CH(OMe)₂ | |
| 53.5 | -OCH₃ | |
| Ethyl Acrylate | 166.2 | C=O |
| 130.3 | -CH= | |
| 128.5 | =CH₂ | |
| 60.4 | -OCH₂CH₃ | |
| 14.2 | -OCH₂CH₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C=C Stretch | C-O Stretch |
| This compound | ~1720 | ~1650 | ~1100-1250 |
| 3,3-Dimethoxyprop-1-ene | - | ~1640 | ~1050-1150 |
| Ethyl Acrylate | ~1725 | ~1635 | ~1180-1280 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 174.1 | 143, 115, 75 |
| 3,3-Dimethoxyprop-1-ene | 102.1 | 71, 41 |
| Ethyl Acrylate | 100.1 | 72, 55, 29 |
Synthetic Pathway and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is through a Horner-Wadsworth-Emmons reaction. This reaction involves the olefination of an aldehyde with a phosphonate ylide. In this case, 3,3-dimethoxyprop-1-ene would first be converted to the corresponding aldehyde, 2,2-dimethoxyethanal, which then reacts with a phosphonate ester derived from ethyl acetate.
Caption: Synthetic pathway to this compound.
Experimental Protocols
1. Synthesis of 2,2-Dimethoxyethanal from 3,3-Dimethoxyprop-1-ene (Ozonolysis)
-
Materials: 3,3-Dimethoxyprop-1-ene, Dichloromethane (DCM), Ozone, Triphenylphosphine.
-
Procedure:
-
Dissolve 3,3-dimethoxyprop-1-ene (1 equivalent) in dry DCM in a three-neck flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2,2-dimethoxyethanal.
-
2. Synthesis of Triethyl phosphonoacetate from Ethyl Acrylate (Arbuzov Reaction)
-
Materials: Ethyl acrylate, Triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acrylate (1 equivalent) and triethyl phosphite (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to obtain triethyl phosphonoacetate.
-
3. Synthesis of this compound (Horner-Wadsworth-Emmons Reaction)
-
Materials: Triethyl phosphonoacetate, Sodium hydride (NaH), Tetrahydrofuran (THF), 2,2-Dimethoxyethanal.
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.1 equivalents) in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1 equivalent) in dry THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of 2,2-dimethoxyethanal (1 equivalent) in dry THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound.
-
Spectroscopic Characterization Methods
Standard spectroscopic techniques are employed to characterize the precursors and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI) techniques.
This guide provides a foundational framework for the synthesis and spectroscopic analysis of this compound and its precursors. Researchers can utilize this information to effectively plan and execute their synthetic strategies and to accurately identify and characterize the compounds involved.
Purity Assessment of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of (E)-Ethyl 4,4-dimethoxybut-2-enoate, a key building block in pharmaceutical synthesis. The performance of HPLC is objectively compared with alternative analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with supporting data and detailed experimental protocols to aid in method selection and development.
Introduction to this compound and its Purity Assessment
This compound (CAS No. 114736-25-3) is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is critical as impurities can affect the safety and efficacy of the final drug product. The molecule contains an α,β-unsaturated ester and an acetal functional group, which dictate the choice of analytical methodology for its purity determination.
A likely synthetic route to this compound involves the Wittig or Horner-Wadsworth-Emmons reaction of 2,2-dimethoxyacetaldehyde with an appropriate phosphonium ylide or phosphonate ester, respectively. Potential impurities could therefore include starting materials, reagents, the corresponding (Z)-isomer, and by-products from side reactions.
This guide focuses on HPLC as the primary technique for purity assessment and provides a detailed comparison with GC-MS and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC method is proposed for the separation and quantification of the main component and its potential impurities.
Proposed HPLC Methodology
A reversed-phase HPLC method is proposed for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
Rationale for Method Parameters:
-
C18 Column: A C18 column is a versatile reversed-phase column suitable for separating compounds of moderate polarity like the target analyte.
-
Water/Acetonitrile Mobile Phase: This is a common mobile phase system in reversed-phase HPLC, offering good separation efficiency for a wide range of organic molecules. A gradient elution is proposed to ensure the separation of impurities with different polarities.
-
UV Detection at 210 nm: The α,β-unsaturated ester chromophore in the molecule is expected to have a strong absorbance in the low UV region, providing good sensitivity.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to reporting.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques like GC-MS and NMR spectroscopy offer complementary information and can be advantageous in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate boiling point, GC-MS can be a viable alternative or complementary technique.
Key Considerations for GC-MS:
-
Volatility: The analyte must be sufficiently volatile and thermally stable to be analyzed by GC.
-
Derivatization: For less volatile impurities, derivatization might be necessary.
-
Identification: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Proposed GC-MS Protocol:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard for each impurity.
Key Advantages of NMR:
-
Structural Information: Provides detailed structural information for the main component and impurities.
-
Quantitative Analysis (qNMR): Allows for the determination of absolute purity by integrating the signals of the analyte against a certified internal standard.
-
Non-destructive: The sample can be recovered after analysis.
Proposed NMR Protocol for Purity Determination (qNMR):
-
Accurately weigh the sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the standard.
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis | Nuclear spin resonance |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds |
| Sensitivity | High (ng to pg) | Very high (pg to fg) | Moderate (µg to mg) |
| Quantification | Requires reference standards for each impurity | Requires reference standards for each impurity | Absolute quantification (qNMR) possible with one standard |
| Impurity Identification | Based on retention time comparison | Based on mass spectra and library matching | Based on chemical shifts and coupling patterns |
| Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | High | Very High |
Logical Framework for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For routine purity assessment of this compound, HPLC offers a robust, sensitive, and high-throughput solution. It is particularly well-suited for quality control environments where the primary goal is to quantify the main component and known impurities against reference standards.
GC-MS serves as a powerful complementary technique, especially for the identification of unknown volatile impurities. Its high sensitivity is advantageous for trace-level analysis.
NMR spectroscopy , particularly qNMR, is the gold standard for determining the absolute purity of a sample without the need for individual impurity standards. It is an invaluable tool during process development and for the characterization of reference materials.
A comprehensive purity assessment strategy for this compound would ideally involve the use of HPLC for routine analysis, with orthogonal techniques like GC-MS and NMR employed for method validation, impurity identification, and the establishment of primary reference standards. This integrated approach ensures the highest level of quality and confidence in the analytical results.
References
A Comparative Analysis of the Crystal Structures of (E)-Ethyl 4,4-dimethoxybut-2-enoate Derivatives
A detailed examination of the X-ray crystal structures of two derivatives of (E)-Ethyl 4,4-dimethoxybut-2-enoate reveals key insights into their molecular conformation and crystal packing. This guide provides a comparative analysis of the crystallographic data for ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate and a related butanoate derivative, offering valuable information for researchers, scientists, and professionals in drug development.
This publication presents a comprehensive comparison of the solid-state structures of two derivatives of this compound, determined by single-crystal X-ray diffraction. The primary focus is on ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, for which a complete crystallographic dataset is available.[1][2][3] This is compared with Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate, a structurally related compound, to highlight the influence of substitution on the molecular framework and crystal lattice.
Crystallographic Data Comparison
The crystallographic parameters for the two compounds are summarized in the table below, providing a clear comparison of their unit cell dimensions, space groups, and other relevant data.
| Parameter | ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate[1][2] | Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate[4] |
| Chemical Formula | C₁₃H₁₃ClO₄ | C₁₆H₂₀O₆ |
| Molecular Weight | 268.68 g/mol | 308.32 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P -1 |
| a (Å) | 9.4557 (4) | 8.3432 (4) |
| b (Å) | 16.6411 (7) | 10.2446 (5) |
| c (Å) | 8.4319 (3) | 10.4543 (5) |
| α (°) | 90 | 61.13 (5) |
| β (°) | 105.644 (2) | 77.45 (4) |
| γ (°) | 90 | 82.534 (4) |
| Volume (ų) | 1277.64 (9) | 763.48 (7) |
| Z | 4 | 2 |
| Temperature (K) | 293 | 100 |
Molecular Structure and Conformation
The molecular structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate reveals two nearly planar fragments.[1][2] The dihedral angle between the chlorobenzene ring and the ethyl 4-methoxy-2-oxobut-3-enoate residue is 54.10 (5)°.[1][2] This significant twist is likely influenced by crystal packing forces. The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds, which connect the molecules into a supramolecular layer.[1][2]
In contrast, Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate adopts a different conformation due to the (Z)-configuration at the double bond and the presence of the bulky 3,4,5-trimethoxybenzylidene group. The specific details of its molecular conformation and intermolecular interactions would require a detailed analysis of its crystallographic data.
Experimental Protocols
The experimental procedures for the synthesis and X-ray crystal structure determination of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate are well-documented.
Synthesis of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate[1][2]
A solution of the corresponding acetal (20 mmol) in dry CHCl₃ (15 ml) containing pyridine (3.25 ml, 41 mmol) was added dropwise to a stirred solution of ethyl oxalyl chloride (4.6 ml, 41 mmol) in dry CHCl₃ (25 ml) at 0 °C. The reaction mixture was stirred for at least 1 hour at 0 °C, then warmed to room temperature and refluxed for 5 hours. After cooling, the mixture was washed with distilled water (3 x 10 ml) and dried over anhydrous Na₂SO₄. The solvent was evaporated under reduced pressure, and the resulting solid residue was recrystallized from a dilute solution in chloroform to yield the final product.
X-ray Data Collection and Structure Refinement[1][2]
Single-crystal X-ray diffraction data for ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Synthetic workflow for ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate.
Caption: Workflow for X-ray crystal structure analysis.
References
Comparing the efficacy of different catalysts for (E)-Ethyl 4,4-dimethoxybut-2-enoate reactions
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective construction of molecules is paramount. (E)-Ethyl 4,4-dimethoxybut-2-enoate is a valuable building block, and its synthesis is commonly achieved through olefination reactions. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, focusing on the widely employed Horner-Wadsworth-Emmons (HWE) and Wittig reactions.
Comparison of Catalytic Systems
The choice of catalyst, typically a base in HWE and Wittig reactions, significantly influences the reaction's efficiency, stereoselectivity, and substrate compatibility. Below is a comparison of common catalytic systems for the synthesis of this compound.
| Catalytic System | Reaction Type | Typical Reagents | Solvent | Expected Yield | Key Advantages | Key Disadvantages |
| Strong Base | Horner-Wadsworth-Emmons | Sodium tert-butoxide (NaOtBu), Sodium Hydride (NaH) | Anhydrous THF, Toluene | High | High reactivity, good for less reactive substrates. | Requires anhydrous conditions, sensitive to functional groups. |
| Mild Base | Wittig | Sodium Bicarbonate (NaHCO₃) | Biphasic (e.g., CH₂Cl₂/H₂O) | Moderate | Tolerates a wider range of functional groups, milder conditions. | Lower reactivity, may require longer reaction times. |
| Lewis Acid | Friedel-Crafts type | Indium(III) Chloride (InCl₃) | Dichloromethane (CH₂Cl₂) | Moderate to High | Catalytic amount of Lewis acid, can offer different selectivity. | Substrate-specific, may not be generally applicable to olefinations. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Method 1: Horner-Wadsworth-Emmons Reaction with a Strong Base (Sodium tert-butoxide)
This protocol is adapted from a general procedure for the HWE reaction of aldehydes with phosphonates.[1]
Reactants:
-
Triethyl phosphonoacetate
-
2,2-Dimethoxyacetaldehyde
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a solution of 2,2-dimethoxyacetaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) in anhydrous toluene, add sodium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Wittig Reaction with a Mild Base (Sodium Bicarbonate)
This protocol is based on a general procedure for Wittig reactions in aqueous media.[2]
Reactants:
-
(Ethoxycarbonylmethyl)triphenylphosphonium bromide
-
2,2-Dimethoxyacetaldehyde
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask, dissolve (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) and 2,2-dimethoxyacetaldehyde (1.0 eq) in a mixture of dichloromethane and water (1:1).
-
Add sodium bicarbonate (2.0 eq) to the vigorously stirred biphasic mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield this compound. The byproduct, triphenylphosphine oxide, can also be removed by crystallization.
Method 3: Lewis Acid Catalysis (Indium(III) Chloride)
While not a direct olefination, this method represents an alternative catalytic approach for related structures and is adapted from a procedure involving InCl₃.[3]
Reactants:
-
A suitable indole or other electron-rich aromatic substrate
-
Ethyl acetoacetate (as a surrogate for the butenoate chain)
-
Indium(III) Chloride (InCl₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the aromatic substrate (1.0 eq) in dichloromethane, add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of Indium(III) chloride (0.1 eq).
-
Stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The stereochemical outcome of the HWE and Wittig reactions is determined by the stability of the ylide and the reaction conditions. The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the (E)-alkene due to thermodynamic control.[4][5] The Wittig reaction's stereoselectivity is more varied, but stabilized ylides also tend to produce the (E)-isomer.
Caption: Generalized reaction pathways for the HWE and Wittig syntheses.
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Proper Disposal of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of (E)-Ethyl 4,4-dimethoxybut-2-enoate (CAS No. 114736-25-3), a common reagent in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to consult your institution's specific safety protocols and the general safety information for unsaturated esters and aliphatic acetals.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow
The proper disposal of this compound requires a systematic approach to waste characterization and segregation. The following workflow outlines the necessary steps for compliant disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
Due to the lack of a specific SDS, this compound should be managed as a hazardous waste. The following table summarizes the key operational and disposal plans.
| Procedure Category | Step-by-Step Guidance |
| Waste Characterization | 1. In the absence of a specific Safety Data Sheet (SDS), treat the material as hazardous. 2. Based on its chemical structure (unsaturated ester, acetal), assume it may be flammable and an irritant. Acetal, a related compound, is a flammable liquid and a dangerous fire hazard.[1] 3. Do not dispose of this chemical down the drain or in regular trash. |
| Waste Collection | 1. Collect waste this compound in a designated, leak-proof, and chemically compatible container. 2. Ensure the container is kept closed when not in use. |
| Labeling | 1. Clearly label the waste container with "Hazardous Waste." 2. Include the full chemical name: "this compound." 3. Add the CAS Number: "114736-25-3." 4. Indicate the potential hazards: "Flammable, Irritant." |
| Storage | 1. Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. 2. Ensure the storage area is well-ventilated and away from sources of ignition. |
| Final Disposal | 1. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. 2. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. |
Logical Relationship of Hazard Assessment
The determination of the appropriate disposal pathway for this compound is based on an inference of its potential hazards from its chemical structure.
Caption: Hazard assessment logic for disposal.
By following these conservative, safety-first procedures, laboratories can ensure the responsible management of this compound waste, safeguarding both personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any uncertainties.
References
Personal protective equipment for handling (E)-Ethyl 4,4-dimethoxybut-2-enoate
Disclaimer: A specific Safety Data Sheet (SDS) for (E)-Ethyl 4,4-dimethoxybut-2-enoate was not publicly available at the time of this writing. The following guidance is based on the chemical structure and safety protocols for similar compounds, such as acrylates and other volatile organic compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This compound is a chemical compound that requires careful handling to minimize potential health risks in a laboratory setting. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar volatile organic compounds and acrylates.[1][2][3][4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles or Face Shield | Provides protection against chemical splashes and vapors. A face shield offers additional protection for the entire face.[1][3] |
| Hands | Nitrile Gloves | Acrylate monomers have been shown to penetrate latex and vinyl gloves quickly. Double gloving with nitrile gloves is recommended for extended tasks.[5] |
| Body | Laboratory Coat | A flame-resistant lab coat protects against splashes and spills. |
| Respiratory | Chemical Fume Hood | All work with this volatile compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][6] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment. Review all available safety information for this compound and similar chemicals.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[2][6] All manipulations of the chemical should occur within the fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes safety goggles, a lab coat, and nitrile gloves.[4][5]
-
Chemical Transport: When transporting the chemical, use a secondary container to prevent spills.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes.
-
During Reaction: Keep the reaction vessel closed to the extent possible to minimize the release of vapors.
-
Post-Reaction: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Waste Disposal Plan:
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's EHS department. Do not pour chemical waste down the drain.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
